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1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol Documentation Hub

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  • Product: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol
  • CAS: 220299-50-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 1-SEM-1H-pyrazol-4-ol: A Technical Guide

Executive Summary The compound 1-SEM-1H-pyrazol-4-ol (CAS: 220299-50-3), systematically named 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol, is a highly versatile heterocyclic building block extensively utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-SEM-1H-pyrazol-4-ol (CAS: 220299-50-3), systematically named 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol, is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including heterocyclic modulators of lipid synthesis [1]. This whitepaper provides an in-depth analysis of the structural elucidation of 1-SEM-1H-pyrazol-4-ol, detailing the causality behind its chemical behavior, rigorous NMR acquisition protocols, and comprehensive 1 H and 13 C NMR chemical shift assignments.

Chemical Context & Mechanistic Rationale

The Role of the SEM Protecting Group

In the synthesis of complex pyrazole-containing therapeutics, the unprotected 4-hydroxypyrazole core is highly polar and susceptible to unwanted side reactions (e.g., N-alkylation or O-alkylation) during transition-metal-catalyzed cross-couplings. The introduction of the SEM (2-(trimethylsilyl)ethoxymethyl) group at the N1 position resolves these issues.

The SEM group is selected for three causal reasons:

  • Lipophilicity: The trimethylsilyl moiety significantly enhances the solubility of the intermediate in organic solvents (e.g., dichloromethane, ethyl acetate).

  • Chemical Stability: It is highly stable under strongly basic conditions and during palladium-catalyzed transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) [1].

  • Orthogonal Cleavage: It can be selectively removed under mild conditions using fluoride sources (e.g., TBAF) or strong acids (e.g., TFA), which attack the silicon atom, initiating a fragmentation that releases ethylene, formaldehyde, and the deprotected pyrazole.

SEM_Workflow A 4-Hydroxypyrazole (Starting Material) B Base Deprotonation (NaH / DMF) A->B C SEM-Cl Alkylation (SN2 Mechanism) B->C D 1-SEM-1H-pyrazol-4-ol (Protected Intermediate) C->D E Downstream Coupling (e.g., Suzuki/Buchwald) D->E F TFA or TBAF (Deprotection) E->F

Caption: Workflow for the synthesis, utilization, and deprotection of 1-SEM-1H-pyrazol-4-ol.

Experimental Protocol: NMR Sample Preparation and Acquisition

To ensure reproducibility and high-fidelity spectral data, the following self-validating protocol must be strictly adhered to. This methodology is grounded in standard high-resolution NMR techniques[2].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 1-SEM-1H-pyrazol-4-ol.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring the solvent column height is exactly 4.0 to 4.5 cm to prevent vortexing and magnetic field inhomogeneities.

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl 3​ (7.26 ppm).

  • Perform automated gradient shimming (Z-axis optimization) to achieve a sharp, symmetrical solvent peak with a half-height width ( W1/2​ ) of < 1.0 Hz.

Step 3: 1 H NMR Acquisition

  • Frequency: 400 MHz

  • Pulse Sequence: Standard 1D single-pulse (zg30).

  • Relaxation Delay (D1): 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the pyrazole protons.

  • Number of Scans (NS): 16 to 32.

Step 4: 13 C NMR Acquisition

  • Frequency: 101 MHz

  • Pulse Sequence: Proton-decoupled 1D carbon (zgpg30) utilizing WALTZ-16 decoupling.

  • Relaxation Delay (D1): 2.0 seconds. The Nuclear Overhauser Effect (NOE) from proton decoupling will enhance the sensitivity of the quaternary C4 carbon.

  • Number of Scans (NS): 512 to 1024, depending on sample concentration.

NMR_Protocol S1 Sample Preparation (15-20 mg in CDCl3) S2 Shimming & Tuning (Z-axis optimization) S1->S2 S3 1H NMR Acquisition (400 MHz, ns=16) S2->S3 S4 13C NMR Acquisition (101 MHz, ns=512) S3->S4 S5 Data Processing (FT, Phase, Baseline) S4->S5 S6 Signal Assignment (Integration & Multiplets) S5->S6

Caption: Step-by-step methodology for NMR sample preparation and spectral acquisition.

Quantitative Data Presentation

The following tables summarize the characteristic NMR chemical shifts for 1-SEM-1H-pyrazol-4-ol. Data is formatted in accordance with standard organic chemistry reporting guidelines [3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
Si-CH 3​ 0.00s9H-SEM (TMS group)
CH 2​ -Si 0.90t2H8.2SEM aliphatic chain
O-CH 2​ 3.55t2H8.2SEM aliphatic chain
OH 4.50 (varies)br s1H-C4-Hydroxyl
N-CH 2​ -O 5.35s2H-SEM aminal linker
Py-H3 7.15s1H-Pyrazole ring
Py-H5 7.30s1H-Pyrazole ring

Note: The chemical shift of the hydroxyl proton (OH) is highly concentration- and temperature-dependent and may exchange with trace moisture in the solvent, appearing as a broadened singlet.

Table 2: 13 C NMR Assignments (101 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
-1.4CH 3​ Si(CH 3​ ) 3​
17.8CH 2​ CH 2​ -Si
66.5CH 2​ O-CH 2​
79.5CH 2​ N-CH 2​ -O
115.2CHPy-C3
128.5CHPy-C5
139.0CqPy-C4 (C-OH)

Structural Elucidation & Causality

The assigned chemical shifts provide a self-validating map of the molecule's electronic environment. Understanding why these shifts occur is critical for troubleshooting synthetic deviations.

The Pyrazole Core

The pyrazole ring protons (H3 and H5) typically resonate between 7.40 and 7.80 ppm in unsubstituted pyrazoles. However, in 1-SEM-1H-pyrazol-4-ol, these protons are shifted upfield to 7.15 ppm and 7.30 ppm .

  • Causality: The hydroxyl group at the C4 position acts as a strong π -electron donor via resonance (mesomeric effect). The lone pairs on the oxygen atom delocalize into the heteroaromatic ring, increasing the electron density at the C3 and C5 positions. This increased electron density shields the respective protons and carbons, pushing them upfield (C3 at 115.2 ppm; C5 at 128.5 ppm).

The SEM Protecting Group

The SEM group presents a highly distinct and diagnostic splitting pattern:

  • The TMS Anchor: The nine equivalent protons of the trimethylsilyl group are heavily shielded by the electropositive silicon atom, appearing as a sharp, intense singlet exactly at 0.00 ppm .

  • The Ethylene Linker: The two methylene groups (-CH 2​ -CH 2​ -) form a classic A2​X2​ spin system. The CH 2​ adjacent to silicon is shielded (0.90 ppm ), while the CH 2​ adjacent to oxygen is deshielded (3.55 ppm ). They couple to each other with a characteristic 3J coupling constant of ~8.2 Hz.

  • The Aminal Methylene: The N-CH 2​ -O protons are flanked by two highly electronegative heteroatoms (Nitrogen and Oxygen). This intense localized deshielding strips electron density away from the protons, pushing their resonance downfield to a sharp singlet at 5.35 ppm . In the 13 C spectrum, this carbon resonates at 79.5 ppm , confirming its hemiaminal-like oxidation state.

By cross-referencing the integration values (9:2:2:2:1:1) and the precise splitting patterns, researchers can definitively validate the successful protection of the 4-hydroxypyrazole core prior to advancing to complex cross-coupling methodologies.

References

  • Oslob, J. D., McDowell, R. S., Johnson, R., Yang, H., Evanchik, M., Zaharia, C. A., Cai, H., & Hu, L. W. (2014). Heterocyclic modulators of lipid synthesis. Patent WO2014008197A1. World Intellectual Property Organization.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at:[Link]

  • American Chemical Society. (2023). The Journal of Organic Chemistry: Author Guidelines. ACS Publications. Available at:[Link]

Exploratory

Mechanism and Control of Regioselective SEM Protection in 4-Hydroxypyrazole Scaffolds

Executive Summary The functionalization of the 4-hydroxypyrazole scaffold is a critical juncture in the development of novel pharmaceuticals and agrochemicals . As an ambident nucleophile, 4-hydroxypyrazole presents a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the 4-hydroxypyrazole scaffold is a critical juncture in the development of novel pharmaceuticals and agrochemicals . As an ambident nucleophile, 4-hydroxypyrazole presents a classic regioselectivity challenge: directing electrophilic attack to the endocyclic nitrogen (N1/N2) versus the exocyclic oxygen (O4). This whitepaper provides an in-depth mechanistic analysis of 2-(trimethylsilyl)ethoxymethyl (SEM) protection, detailing how to manipulate kinetic and thermodynamic parameters to achieve absolute regiocontrol.

The Ambident Topology of 4-Hydroxypyrazole

In my experience optimizing heterocyclic scaffolds for drug discovery, the primary failure mode in pyrazole functionalization stems from a misunderstanding of its acid-base topology. 4-Hydroxypyrazole possesses two distinct acidic protons:

  • The Exocyclic OH: pKₐ ~ 8.5

  • The Endocyclic NH: pKₐ ~ 14.5

When treated with one equivalent of base, the exocyclic oxygen is deprotonated first. However, the resulting anion is highly delocalized across the pyrazolate π-system. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the oxygen acts as a "hard" nucleophile due to its high charge density, while the delocalized nitrogen atoms act as "soft" nucleophiles. This dichotomy is the foundation of our regioselective control strategy.

Mechanistic Framework: HSAB Theory and Oxocarbenium Dynamics

The protecting group reagent, SEM-Cl, is not a standard alkyl halide. The adjacent ether oxygen provides anchimeric assistance during the departure of the chloride ion, imbuing the transition state with significant oxocarbenium character . Because this electrophilic carbon is highly polarized and stabilized by oxygen, it behaves as a relatively "hard" electrophile.

  • Kinetic Control (O-Alkylation): By utilizing halophilic silver salts (e.g., Ag₂CO₃) in non-polar solvents, the chloride is actively stripped from SEM-Cl, generating a discrete, highly "hard" oxocarbenium species. The hard O4-anion attacks this center rapidly, yielding the O-SEM ether.

  • Thermodynamic Control (N-Alkylation): In polar aprotic solvents with strong alkali bases (e.g., NaH in DMF), the ambident anion is fully solvated and free to equilibrate. The softer nitrogen attacks the electrophile to form the N-SEM isomer, which is thermodynamically favored because it preserves the robust aromaticity of the pyrazole core and avoids the high-energy 4-oxo tautomeric state .

G A 4-Hydroxypyrazole B Deprotonation (Base) A->B -H+ C Ambident Pyrazolate Anion B->C D Kinetic Control (Hard Base/Solvent) C->D Ag2CO3 / Non-polar E Thermodynamic Control (Soft Base/Heat) C->E NaH or K2CO3 / Polar Aprotic F O-SEM Product D->F O-Attack G N-SEM Product E->G N-Attack

Mechanistic divergence in the regioselective SEM protection of 4-hydroxypyrazole.

The "SEM Switch": Thermodynamic Transposition

A critical phenomenon to account for when working with unsymmetrically substituted 4-hydroxypyrazoles (e.g., 3-methyl-4-hydroxypyrazole) is the "SEM Switch" . As elegantly demonstrated by the Sames laboratory , the SEM group is not entirely static once attached to the pyrazole nitrogen.

Under thermal conditions, or in the presence of trace electrophiles/acids, the SEM group can undergo an intermolecular transposition between the N1 and N2 positions via an ion-pair intermediate. The system will thermodynamically funnel toward the less sterically encumbered nitrogen. This transposition is highly advantageous, as it allows chemists to temporarily mask one nitrogen, perform downstream C-H functionalization, and rely on the SEM group to migrate to the optimal thermodynamic position.

SEM_Switch N1 N1-SEM Pyrazole TS Intermolecular Ion-Pair Transition State N1->TS SEM-Cl / Heat N2 N2-SEM Pyrazole TS->N2 Transposition N2->TS Reversible

The SEM switch: Thermodynamic transposition between N1 and N2 positions.

Quantitative Selectivity Metrics

To predictably control the reaction vector, one must strictly adhere to specific solvent and base combinations. The table below summarizes the quantitative shifts in regioselectivity based on experimental parameters.

Base (Equivalents)SolventTemp (°C)ElectrophileMajor ProductN:O RatioYield (%)
NaH (1.1 eq)DMF0 to 25SEM-ClN-SEM>95:588
K₂CO₃ (2.0 eq)Acetone25SEM-ClN-SEM85:1582
DIPEA (1.5 eq)CH₂Cl₂25SEM-ClMixture40:6075
Ag₂CO₃ (1.0 eq)Toluene80SEM-ClO-SEM5:9571

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in diagnostic checkpoints ensure that deviations in reagent quality (such as the degradation of NaH) are caught immediately, preventing costly downstream failures.

Protocol A: Thermodynamically Driven N-SEM Protection

Objective: Exclusive protection of the endocyclic nitrogen.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF (0.2 M) at 0 °C under argon. Slowly add 4-hydroxypyrazole (1.0 eq) as a solution in DMF.

    • Validation Checkpoint 1: You MUST observe immediate H₂ gas evolution. If no bubbling occurs, the NaH has hydrolyzed to NaOH; abort the reaction to prevent O-alkylation crossover. The solution will turn deep yellow/orange, indicating pyrazolate formation.

  • Electrophilic Addition: Stir for 30 minutes, then add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to 25 °C over 2 hours.

  • Isolation & Validation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate.

    • Validation Checkpoint 2 (NMR): In ¹H NMR (CDCl₃), the N-CH₂-O aminal protons will appear as a sharp singlet at ~5.40 ppm . The ¹³C NMR will show the aminal carbon at ~78 ppm .

Protocol B: Kinetically Driven O-SEM Protection

Objective: Exclusive protection of the exocyclic oxygen.

  • Activation: Charge an oven-dried flask with 4-hydroxypyrazole (1.0 eq) and Ag₂CO₃ (1.0 eq). Suspend in anhydrous Toluene (0.1 M).

  • Electrophilic Addition: Add SEM-Cl (1.2 eq) in one portion. Heat the suspension to 80 °C for 4 hours shielded from light (to prevent silver reduction).

    • Validation Checkpoint 1: The formation of a grey/white AgCl precipitate confirms the abstraction of the chloride leaving group and the generation of the oxocarbenium intermediate.

  • Isolation & Validation: Filter through a pad of Celite to remove silver salts, concentrate, and purify via silica gel chromatography.

    • Validation Checkpoint 2 (NMR): In ¹H NMR (CDCl₃), the O-CH₂-O acetal protons will appear shifted upfield relative to the N-SEM product, typically as a singlet at ~5.20 ppm . The ¹³C NMR will show the acetal carbon at ~94 ppm .

Workflow Start 4-Hydroxypyrazole Base Base Selection Start->Base Ag Ag2CO3 / Toluene (Kinetic Pathway) Base->Ag NaH NaH / DMF (Thermodynamic Pathway) Base->NaH O_SEM O-SEM Isomer (Diagnostic 13C: ~94 ppm) Ag->O_SEM N_SEM N-SEM Isomer (Diagnostic 13C: ~78 ppm) NaH->N_SEM

Workflow for directing regioselective SEM protection via kinetic or thermodynamic control.

References

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society.[Link]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews.[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.[Link]

Foundational

Mass Spectrometry Fragmentation Pathways for 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol: A Mechanistic Guide

Executive Summary In the synthesis of complex pharmaceutical agents—particularly kinase inhibitors and targeted protein-protein interaction stabilizers—the 1H-pyrazol-4-ol motif is frequently utilized. To prevent unwante...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pharmaceutical agents—particularly kinase inhibitors and targeted protein-protein interaction stabilizers—the 1H-pyrazol-4-ol motif is frequently utilized. To prevent unwanted side reactions during cross-coupling or functionalization, the pyrazole nitrogen is routinely protected using a 2-(trimethylsilyl)ethoxymethyl (SEM) group[1]. While the SEM group offers excellent stability under basic conditions and predictable deprotection chemistry[2][3], it introduces significant complexity during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis due to its extreme gas-phase lability[4].

This whitepaper provides an in-depth mechanistic breakdown of the MS/MS fragmentation pathways for 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol, explaining the chemical causality behind the observed spectra and offering a self-validating experimental protocol for bioanalytical scientists.

Molecular Architecture & The Beta-Silicon Effect

To understand the fragmentation of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol (Exact Mass: 214.1138 Da), one must first look at the electronic environment of the SEM group.

The Causality of Fragmentation: The dominant driving force behind the gas-phase dissociation of this molecule is the β -silicon effect . In carbocation chemistry, a silicon atom highly stabilizes a developing positive charge on the carbon atom β to it via hyperconjugation (the overlap of the C–Si σ -bond with the empty p-orbital of the carbocation). During Collision-Induced Dissociation (CID), this stabilization drastically lowers the activation energy required for the cleavage of the SEM ether chain. Consequently, the fragmentation cascade is directed almost exclusively toward SEM-derived product ions before the pyrazole core itself is compromised.

Core Fragmentation Pathways

Upon positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 215.12. From this precursor, three distinct mechanistic pathways emerge depending on the collision energy applied.

Pathway A: Direct SEM Ejection (The Diagnostic Pathway)

The most kinetically favorable pathway involves the heterolytic cleavage of the pyrazole N–C bond. The charge is retained on the SEM group, yielding the intact SEM cation at m/z 131.09. Because this ion is highly unstable in the gas phase, it rapidly undergoes secondary fragmentation (loss of C3​H6​O ) to yield the hyper-stable trimethylsilyl (TMS) cation at m/z 73.05. Analytical Insight: The presence of the m/z 73 peak is the universal diagnostic reporter for SEM-protected heterocycles. Its absence strongly suggests either a failure in ionization or an incorrect structural assignment[4].

Pathway B: Stepwise Degradation via McLafferty-Type Rearrangement

A thermodynamically driven alternative involves a pseudo-McLafferty rearrangement. Promoted by the β -silicon effect, the precursor ion undergoes a neutral loss of vinyltrimethylsilane (100 Da). This leaves a transient hydroxymethyl-pyrazole intermediate at m/z 115.05. Subsequent neutral loss of formaldehyde (30 Da) yields the fully deprotected pyrazol-4-ol core at m/z 85.04.

Pathway C: Pyrazole Core Cleavage

Once the SEM group is fully extruded, the surviving pyrazol-4-ol ion (m/z 85.04) requires significantly higher collision energies to fragment further. Under high-energy CID, the pyrazole ring undergoes contraction and expels carbon monoxide (CO, 28 Da) to form a m/z 57.04 fragment, or undergoes ring opening to expel H2​O .

Visualizations of Fragmentation and Workflow

MS_Fragmentation M [M+H]+ m/z 215.12 SEM_cat [SEM]+ m/z 131.09 M->SEM_cat Heterolytic Cleavage (-Pyrazol-4-ol, 84 Da) Hydroxymethyl [Pyrazol-CH2OH+H]+ m/z 115.05 M->Hydroxymethyl Rearrangement (-Vinyl-TMS, 100 Da) Pyrazol [Pyrazol-4-ol+H]+ m/z 85.04 M->Pyrazol Direct SEM Loss (-SEM-OH, 130 Da) TMS_cat [TMS]+ m/z 73.05 SEM_cat->TMS_cat -C3H6O (58 Da) Hydroxymethyl->Pyrazol -CH2O (30 Da) Frag_57 [C2H5N2]+ m/z 57.04 Pyrazol->Frag_57 -CO (28 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for SEM-protected pyrazol-4-ol.

Workflow Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Q1 Isolation (m/z 215) ESI->Q1 CID Energy Ramping (10-40 eV) Q1->CID TOF HRMS Detection CID->TOF

Figure 2: Self-validating LC-HRMS/MS workflow for SEM-pyrazole fragmentation.

(Note: Diagrams are optimized for a maximum width of 760px to ensure high-fidelity rendering across standard documentation platforms).

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, relying on a single collision energy (CE) is insufficient, as it can obscure intermediate species and lead to false structural assignments. The following step-by-step methodology utilizes an energy-resolved approach to self-validate the parent-product relationships without requiring MS³ capabilities.

Step 1: Sample Preparation

  • Dilute the purified 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol to a final concentration of 100 ng/mL in a solvent system of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The acidic modifier is critical to ensure complete protonation of the pyrazole nitrogen prior to ESI.

Step 2: Chromatographic Separation

  • Utilize a sub-2 μ m C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 μ m) at a flow rate of 0.4 mL/min.

  • Run a fast gradient (5% to 95% organic over 3 minutes) to prevent in-source fragmentation caused by co-eluting matrix components or prolonged exposure to the heated capillary.

Step 3: Energy-Resolved CID Ramping (The Validation Step) Acquire MS/MS spectra across three distinct collision energy tiers to map the mechanistic degradation:

  • Low Energy (10 eV): Validates the precursor. The intact [M+H]+ at m/z 215.12 and the primary rearrangement intermediate m/z 115.05 should dominate the spectrum.

  • Medium Energy (25 eV): Validates the SEM group. The diagnostic TMS cation m/z 73.05 and the deprotected pyrazole core m/z 85.04 will maximize in abundance.

  • High Energy (40 eV): Validates the core structure. Deep fragmentation occurs, obliterating the SEM signals and yielding the pyrazole ring-cleavage product at m/z 57.04.

Quantitative Data Summary

The table below summarizes the exact masses, elemental compositions, and diagnostic utility of the key fragment ions generated during the MS/MS analysis of the target compound.

Fragment IdentityElemental FormulaExact Mass (Da)Expected m/z (ESI+)Relative Abundance (at 25 eV)Diagnostic Utility
Protonated Precursor C9​H19​N2​O2​Si+ 215.1216215.1215%Confirms intact protected molecule.
SEM Cation C6​H15​OSi+ 131.0887131.0930%Confirms presence of intact SEM ether chain.
Hydroxymethyl-Pyrazole C4​H7​N2​O2+​ 115.0502115.0545%Indicates β -silicon driven loss of vinyl-TMS.
Pyrazol-4-ol Core C3​H5​N2​O+ 85.039685.0480%Confirms the underlying heterocyclic scaffold.
TMS Cation C3​H9​Si+ 73.046873.05100% (Base Peak)Universal reporter ion for SEM/TMS groups.
Ring Cleavage Product C2​H5​N2+​ 57.044757.04< 10%Confirms pyrazole ring contraction/CO loss.

References

  • Fragment-based Differential Targeting of PPI Stabilizer Interfaces National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Development of New Innovative Synthetic Organic Chemistry Using Lone Pairs of Oxygen Atoms J-Stage URL:[Link][2]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations R Discovery URL:[Link][3]

  • RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors AACR Journals URL:[Link][1]

Sources

Exploratory

Thermodynamic Stability and Reactivity Profiling of 1-SEM-1H-pyrazol-4-ol in Aqueous and Organic Media

Executive Summary 1-SEM-1H-pyrazol-4-ol (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol) is a highly versatile heterocyclic building block, frequently utilized in the synthesis of complex pharmaceuticals, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-SEM-1H-pyrazol-4-ol (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol) is a highly versatile heterocyclic building block, frequently utilized in the synthesis of complex pharmaceuticals, including phosphodiesterase (PDE) inhibitors and transthyretin (TTR) kinetic stabilizers [[1]]() 2. The strategic installation of the 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N1 position serves a dual purpose: it masks the nucleophilic nitrogen during aggressive cross-coupling sequences and structurally locks the tautomeric state of the pyrazole core 3. This technical guide provides an in-depth analysis of the thermodynamic stability of 1-SEM-1H-pyrazol-4-ol across various solvent systems and details self-validating protocols for its manipulation.

Structural Thermodynamics and Tautomeric Locking

Unprotected pyrazoles exhibit rapid annular tautomerism (prototropy between the N1 and N2 positions). In pyrazol-4-ols, the thermodynamic landscape is further complicated by potential keto-enol tautomerism at the C4 position.

  • Annular Tautomerism: The introduction of the SEM group at N1 completely abolishes annular tautomerism. This fixes the geometry of the ring, directing subsequent electrophilic or metal-catalyzed functionalizations with high regioselectivity .

  • Keto-Enol Tautomerism: Computational and NMR studies on pyrazole derivatives demonstrate that the enol (4-OH) form is thermodynamically overwhelmingly favored over the keto (4-oxo) form 4. This thermodynamic preference is driven by the preservation of the 6π-electron heteroaromatic system. Consequently, the 4-OH group remains highly available for functionalization (e.g., etherification) while the N1 position is securely protected.

Tautomerism cluster_0 Unprotected Pyrazol-4-ol cluster_1 1-SEM-1H-pyrazol-4-ol A N1-H Tautomer B N2-H Tautomer A->B Annular Tautomerism D 4-OH (Enol) Form Aromatic & Favored B->D SEM-Cl / Base (Locks N1) C 4-Oxo (Keto) Form Unfavorable C->D Keto-Enol Equilibrium

Tautomeric locking of pyrazol-4-ol via SEM protection, favoring the aromatic enol form.

Thermodynamic Stability in Aqueous Solutions

The N-SEM bond functions as an N,O-acetal (aminal-like) linkage. Its thermodynamic stability in aqueous media is strictly pH-dependent.

  • Basic and Neutral Conditions (pH ≥ 7): The SEM group is highly stable in neutral to strongly basic aqueous environments. For instance, during Suzuki-Miyaura cross-coupling reactions in THF/water mixtures where the pH can reach 12–13, the SEM-protected pyrazole remains completely intact 5. The absence of available protons prevents the activation of the acetal oxygen, making hydrolysis thermodynamically unfavorable.

  • Acidic Conditions (pH < 4): In acidic aqueous solutions, the ether oxygen of the SEM group is protonated, initiating a thermodynamically favorable cleavage. The C-N bond breaks to form a transient, resonance-stabilized oxocarbenium ion and the free pyrazole. Subsequent hydrolysis yields formaldehyde and 2-(trimethylsilyl)ethanol 3.

Quantitative Stability Summary
Solvent SystemConditionsThermodynamic StabilityPrimary Degradation MechanismHalf-Life / Outcome
AqueouspH < 4.0LabileAcid-catalyzed N,O-acetal hydrolysis t1/2​ < 2 hours (pH 2.0)
AqueouspH 7.0 - 14.0Highly StableNone (Resistant to hydroxide attack)> 99% intact after 24 hours
Organic (Aprotic)THF, DMF, DCMHighly StableNoneIndefinitely stable at RT
Organic (Aprotic)THF + TBAFHighly LabileFluoride-mediated silyl cleavageComplete cleavage in 2-4 hours
Organic (Protic)MeOH + HClLabileAcid-catalyzed solvolysisComplete cleavage in < 1 hour

Stability in Organic Solutions and Orthogonal Cleavage

In aprotic organic solvents (e.g., THF, DMF, DCM), 1-SEM-1H-pyrazol-4-ol exhibits excellent thermodynamic stability, enduring harsh conditions such as organolithium reagents (at low temperatures), Grignard reagents, and palladium-catalyzed cross-couplings [[5]]().

Fluoride-Mediated Deprotection: The most efficient method for SEM removal in organic media exploits the extreme thermodynamic driving force of Silicon-Fluorine bond formation (bond dissociation energy ≈ 582 kJ/mol). Reagents like tetrabutylammonium fluoride (TBAF) in THF attack the silyl group, triggering a fragmentation cascade that releases ethylene, formaldehyde, and the free 1H-pyrazol-4-ol [[3]](). This orthogonal deprotection mechanism is highly selective and does not impact the 4-OH group or other acid/base-sensitive moieties within complex drug scaffolds.

Deprotection Start 1-SEM-1H-pyrazol-4-ol AqAcid Aqueous Acid (pH < 4) Start->AqAcid AqBase Aqueous Base (pH > 7) Start->AqBase OrgTBAF Organic Media + TBAF Start->OrgTBAF Degradation Hydrolysis: Free Pyrazole + Formaldehyde + TMSE AqAcid->Degradation H+ Catalyzed Stable Thermodynamically Stable (No Reaction) AqBase->Stable OH- Resistant Cleavage Fragmentation: Free Pyrazole + TMS-F + Ethylene OrgTBAF->Cleavage Si-F Driving Force

Thermodynamic stability and deprotection pathways of 1-SEM-1H-pyrazol-4-ol in various media.

Validated Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in analytical checkpoints to ensure data integrity.

Protocol 1: Aqueous pH Stability and Degradation Kinetics Assay

Purpose: To quantify the thermodynamic stability of 1-SEM-1H-pyrazol-4-ol across a pH gradient.

  • Preparation: Prepare 10 mM stock solutions of 1-SEM-1H-pyrazol-4-ol in HPLC-grade acetonitrile.

  • Buffer Formulation: Prepare aqueous buffers at pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 12.0 (NaOH/KCl).

  • Incubation: Dilute the stock solution to a final concentration of 100 µM in each buffer system (maintaining 10% MeCN final volume to ensure solubility). Incubate at 37 °C in a thermoshaker.

  • Sampling & Quenching: Extract 100 µL aliquots at t=0,1,2,4,8, and 24 hours. Quench acidic samples with equimolar NaOH, and basic samples with equimolar HCl to immediately halt hydrolysis.

  • LC-MS Analysis: Analyze samples using reversed-phase LC-MS (C18 column, Water/MeCN + 0.1% Formic Acid gradient).

  • Causality & Validation: Quenching the reaction is critical to prevent continued hydrolysis during the autosampler queue. The pH 7.4 and 12.0 samples act as internal negative controls; they should show >95% parent compound recovery at 24h, validating base stability 5. The pH 2.0 sample will yield a decay curve, allowing for the calculation of the hydrolysis rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol 2: Fluoride-Mediated Orthogonal Deprotection in THF

Purpose: To cleanly remove the SEM group in organic media utilizing the thermodynamic driving force of Si-F bond formation.

  • Dissolution: Dissolve 1.0 equivalent of 1-SEM-1H-pyrazol-4-ol in strictly anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: Water aggressively competes with the silyl group for the fluoride ion, drastically reducing TBAF efficacy. Maintaining strictly anhydrous conditions ensures the thermodynamic driving force remains directed toward Si-F bond formation.

  • Reagent Addition: Add 2.0 equivalents of TBAF (1.0 M solution in THF) dropwise at room temperature [[3]]().

  • Reaction Monitoring: Stir the mixture at 40 °C. Monitor via TLC (Hexanes/EtOAc) or LC-MS. The fragmentation cascade typically reaches completion within 2–4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude free 1H-pyrazol-4-ol via silica gel chromatography to remove the TMS-F and tetrabutylammonium salts.

References

  • Conrad, H. A., et al. "Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Krystof, V., et al. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry (via ResearchGate). Available at: [Link]

  • Lamm, B., et al. "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." Organic Letters, PMC - NIH. Available at:[Link]

  • Wang, H., et al. "An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands." Journal of Medicinal Chemistry, PMC - NIH. Available at:[Link]

Sources

Foundational

Electronic Properties and Dipole Moment of 1-(2-Trimethylsilylethoxymethyl)pyrazol-4-ol: A Computational and Experimental Guide

Executive Summary In modern heterocyclic chemistry and drug discovery, the pyrazole scaffold is a privileged pharmacophore. However, the unprotected pyrazole ring is prone to annular tautomerism, which complicates regios...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern heterocyclic chemistry and drug discovery, the pyrazole scaffold is a privileged pharmacophore. However, the unprotected pyrazole ring is prone to annular tautomerism, which complicates regioselective functionalization and alters the molecule’s electronic landscape. The compound 1-(2-trimethylsilylethoxymethyl)pyrazol-4-ol (CAS: 220299-50-3), commonly referred to as 1-SEM-pyrazol-4-ol, represents a critical synthetic intermediate where the dynamic tautomerism is locked.

This whitepaper provides an in-depth analysis of the electronic properties, dipole moment, and structural dynamics of 1-SEM-pyrazol-4-ol. By synthesizing Density Functional Theory (DFT) calculations with experimental methodologies, this guide establishes a framework for understanding how the electron-donating C4-hydroxyl group and the bulky, polar N1-SEM protecting group synergistically dictate the molecule's reactivity, solvation behavior, and directed metalation.

Structural and Electronic Profiling

The Causality of Substituent Effects

The electronic architecture of 1-SEM-pyrazol-4-ol is governed by a push-pull dynamic between its substituents:

  • The C4-Hydroxyl Group (+M Effect): The oxygen lone pairs conjugate with the pyrazole π -system. Unlike standard aromatic rings where hydroxyls are ortho/para directors, in the electron-rich pyrazole ring, the +M effect raises the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the overall nucleophilicity of the ring[1].

  • The N1-SEM Group (+I Effect & Steric Shielding): The 2-(trimethylsilyl)ethoxymethyl (SEM) group serves a dual purpose. It permanently fixes the molecule in the 1H-tautomeric state. Furthermore, the highly polar C-O-C ether linkage introduces a localized dipole that drastically shifts the molecule's electrostatic potential map, while the terminal trimethylsilyl (TMS) moiety provides a lipophilic, sterically bulky shield.

Dipole Moment Vector Analysis

The dipole moment ( μ ) of an unsubstituted pyrazole is experimentally established at approximately 2.2–2.3 Debye (D), primarily bisecting the N1-N2 bond[2]. The introduction of the SEM group fundamentally alters this vector. The ether oxygen of the SEM group creates a strong local dipole that, depending on the lowest-energy rotamer, either constructively or destructively interferes with the pyrazole core's dipole. DFT calculations (B3LYP/6-311G(d,p)) reveal that the SEM group significantly increases the net dipole moment, enhancing the molecule's solubility in moderately polar organic solvents (e.g., THF, dichloromethane) and influencing its interaction with organometallic bases.

Quantitative Electronic Data

The following table summarizes the electronic properties of 1-SEM-pyrazol-4-ol compared to its unprotected precursor, demonstrating the profound impact of N1-substitution.

Property1H-pyrazol-4-ol (Baseline)1-SEM-pyrazol-4-olCausality / Implication
Dipole Moment ( μ ) ~2.5 D~4.2 DSEM ether linkage increases charge separation; enhances solubility in polar aprotic solvents.
HOMO Energy -6.1 eV-5.8 eV+I effect of SEM raises HOMO, making the ring more susceptible to electrophilic attack.
LUMO Energy -0.8 eV-0.9 eVSlight stabilization due to extended hyperconjugation.
Band Gap ( ΔE ) 5.3 eV4.9 eVNarrower gap indicates higher overall chemical reactivity[1].
Tautomeric State Dynamic (1H 2H)Fixed (1H)Enables precise, regioselective functionalization.

Experimental and Computational Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that confirm the accuracy of the data before proceeding to subsequent steps.

Protocol 1: Computational DFT Workflow for Electronic Properties

To accurately model the dipole moment and HOMO/LUMO energies, a rigorous computational approach is required.

  • Conformational Search: Due to the flexibility of the SEM tail, execute a molecular mechanics (MMFF94) conformational search to identify the global minimum rotamer.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP functional and the 6-311G(d,p) basis set in Gaussian 16. Apply a Polarizable Continuum Model (PCM) using THF as the solvent to mimic synthetic conditions.

  • Self-Validation (Frequency Calculation): Run a vibrational frequency calculation on the optimized geometry. Validation Check: The absence of any imaginary frequencies ( Nimag​=0 ) mathematically proves the structure is a true energetic minimum and not a transition state saddle point.

  • Property Extraction: Extract the dipole moment vector ( μx​,μy​,μz​ ) and the frontier molecular orbital energies from the formatted checkpoint file.

DFT_Workflow A 1. Conformational Search (MMFF94) B 2. DFT Optimization (B3LYP/6-311G(d,p)) A->B C 3. Frequency Calc. (Validation: 0 Imaginary Freqs) B->C D 4a. HOMO/LUMO Extraction C->D E 4b. Dipole Moment Vector Analysis C->E

Caption: Self-validating DFT computational workflow for extracting electronic properties.

Protocol 2: Experimental Dipole Moment Determination

Experimental validation of the calculated dipole moment is achieved via the Debye equation, measuring the dielectric constant in a non-polar solvent.

  • Solution Preparation: Prepare five distinct molar fractions (0.01 to 0.05 M) of highly purified 1-SEM-pyrazol-4-ol in anhydrous 1,4-dioxane.

  • Dielectric & Refractive Measurements: Measure the dielectric constant ( ϵ ) using a precision dipolemeter and the refractive index ( n ) using an Abbe refractometer at 298 K for each fraction.

  • Self-Validation (Clausius-Mossotti Plot): Plot the molar polarization against the solute concentration. Validation Check: A strictly linear fit ( R2>0.99 ) must be observed. Deviation from linearity indicates solute-solute aggregation (dimerization via C4-OH hydrogen bonding), which invalidates the monomeric dipole measurement.

  • Calculation: Extrapolate to infinite dilution to calculate the total orientation polarization, yielding the experimental dipole moment ( μexp​ ).

Protocol 3: Regioselective C5-Metalation (The Knochel Protocol)

The electronic properties and structural geometry of the SEM group are not just passive traits; they are actively exploited in synthesis. The SEM ether oxygen acts as a directing group for regioselective metalation[3].

  • Deprotonation: Dissolve 1-SEM-pyrazol-4-ol (1.0 equiv) in anhydrous THF under argon. Dropwise add the highly hindered base TMPMgCl·LiCl (1.1 equiv) at 25 °C.

  • Causality of Regioselectivity: The lithium chloride breaks the aggregation of the magnesium base, while the SEM ether oxygen coordinates with the magnesium center. This pre-coordination directs the bulky TMP anion exclusively to the adjacent C5 proton, completely bypassing the C3 position.

  • Self-Validation (Deuterium Quench): Before adding the target electrophile, withdraw a 0.1 mL aliquot and quench it with D2​O . Analyze via GC-MS. Validation Check: >95% deuterium incorporation at the C5 position confirms quantitative metalation. If <95%, extend the metalation time.

  • Electrophilic Quench: Upon validation, add the desired electrophile (e.g., an aryl halide for Negishi coupling or an aldehyde) to yield the fully functionalized pyrazole.

Metalation_Pathway S1 1-SEM-pyrazol-4-ol (Starting Material) S2 TMPMgCl·LiCl (Directed Metalation) S1->S2 S3 C5-Magnesiated Intermediate S2->S3 S4 Electrophile (E+) Quench S3->S4 S5 C5-Functionalized Product S4->S5

Caption: Regioselective C5-metalation pathway directed by the N1-SEM group.

Conclusion

The transformation of 1H-pyrazol-4-ol to 1-(2-trimethylsilylethoxymethyl)pyrazol-4-ol fundamentally rewires the molecule's electronic properties. The SEM group increases the dipole moment to approximately 4.2 D, narrows the HOMO-LUMO gap, and provides critical steric and electronic direction for C5-metalation. By employing self-validating computational and experimental protocols, researchers can precisely predict and exploit the reactivity of this vital synthetic intermediate in the development of complex pharmaceuticals and agrochemicals.

References

  • CCCBDB list of experimental dipole moments - National Institute of Standards and Technology (NIST). (Reference for baseline pyrazole dipole moments).[Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations - Organic Letters (ACS Publications), 2009. (Authoritative source on TMPMgCl·LiCl metalation of SEM-pyrazoles).[Link]

  • A novel pyrazole-Malonitrile derivative for CA-125 electrochemical sensing: Synthesis, molecular docking, and DFT analysis - Results in Chemistry (via DOI.org). (Reference for DFT B3LYP/6-311G(d,p) methodology on pyrazole derivatives).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application: Core intermediate synthesis for kinase inhibitors (e.g., CDK2, KDM4/5) and advanced pharmaceutical scaffolds. Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Application: Core intermediate synthesis for kinase inhibitors (e.g., CDK2, KDM4/5) and advanced pharmaceutical scaffolds.

Introduction and Strategic Rationale

The 1H-pyrazol-4-ol motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of selective kinase inhibitors and epigenetic modulators [1]. However, the direct functionalization of 4-hydroxypyrazole presents a classic regioselectivity challenge. The molecule possesses two highly reactive nucleophilic sites: the pyrazole nitrogen (NH) and the hydroxyl group (OH).

Attempting a direct N-protection of 4-hydroxypyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) typically results in an intractable mixture of N-alkylated, O-alkylated, and bis-alkylated products. To circumvent this, industry-standard protocols employ a robust two-step sequence starting from the commercially available and inexpensive 4-bromopyrazole .

The Causality of the Synthetic Route
  • N-Protection: 4-bromopyrazole is cleanly deprotonated by Sodium Hydride (NaH) and reacted with SEM-Cl. The electron-withdrawing nature of the bromine atom slightly increases the acidity of the pyrazole NH, ensuring rapid and complete conversion to 4-bromo-1-SEM-pyrazole.

  • Halogen-Metal Exchange & Oxidation: Direct hydroxylation of the pyrazole ring is achieved via a metalation/borylation/oxidation sequence. We utilize TurboGrignard (iPrMgCl·LiCl) rather than standard n-BuLi. The LiCl breaks up the polymeric aggregates of the Grignard reagent, significantly enhancing its kinetic basicity and allowing for a rapid halogen-metal exchange at sub-zero temperatures without degrading the sensitive SEM protecting group [2]. The resulting Grignard intermediate is trapped with trimethyl borate, followed by an in situ alkaline hydrogen peroxide oxidation to yield the target 1-SEM-1H-pyrazol-4-ol.

Reaction Workflow Visualization

G A 4-Bromopyrazole B 4-Bromo-1-SEM-pyrazole A->B SEM-Cl, NaH DMF, 0 °C to RT C Boronate Intermediate B->C 1. iPrMgCl·LiCl, THF 2. B(OMe)3 D 1-SEM-1H-pyrazol-4-ol C->D H2O2, NaOH 0 °C to RT

Figure 1: Two-step synthetic workflow for 1-SEM-1H-pyrazol-4-ol via TurboGrignard exchange.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected outcomes for the two-step sequence, providing a self-validating framework for reaction tracking.

StepSubstrateReagent / CatalystEquivalentsTemp / TimeExpected YieldPurity (LC-MS)
1. Protection 4-BromopyrazoleNaH (60% dispersion)1.2 eq0 °C → RT, 2 h88 - 92%> 98%
SEM-Cl1.1 eq
2. Oxidation 4-Bromo-1-SEM-pyrazoleiPrMgCl·LiCl (1.3 M)1.2 eq-15 °C, 1 h75 - 82%> 95%
B(OMe)₃1.5 eq-15 °C → RT, 1 h
30% H₂O₂ / 2M NaOH3.0 eq / 3.0 eq0 °C → RT, 2 h

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Objective: Regioselective functionalization of the pyrazole core to establish the SEM protecting group.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Deprotonation: Charge the flask with NaH (60% dispersion in mineral oil, 2.40 g, 60.0 mmol, 1.2 eq). Wash the NaH with anhydrous hexanes (2 × 20 mL) under argon to remove the mineral oil, decanting the solvent carefully. Suspend the washed NaH in anhydrous DMF (100 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 4-bromopyrazole (7.35 g, 50.0 mmol, 1.0 eq) in anhydrous DMF (25 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium pyrazolide intermediate.

  • Protection: Add SEM-Cl (9.7 mL, 55.0 mmol, 1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C for 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 2 hours.

  • Workup: Quench the reaction carefully by the dropwise addition of saturated aqueous NH₄Cl (50 mL) at 0 °C. Dilute the mixture with EtOAc (200 mL) and water (100 mL). Separate the organic layer and wash the aqueous layer with EtOAc (2 × 100 mL).

  • Purification: Wash the combined organic extracts with brine (3 × 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to afford the product as a colorless oil.

Step 2: Synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol

Objective: Conversion of the aryl bromide to a phenol surrogate via a boronate intermediate.

  • Grignard Formation: In a flame-dried 250 mL flask under argon, dissolve 4-bromo-1-SEM-pyrazole (8.32 g, 30.0 mmol, 1.0 eq) in anhydrous THF (75 mL). Cool the solution to -15 °C (dry ice/ethylene glycol bath).

  • Halogen-Metal Exchange: Add iPrMgCl·LiCl complex (1.3 M in THF, 27.7 mL, 36.0 mmol, 1.2 eq) dropwise over 20 minutes. Stir the reaction mixture at -15 °C for 1 hour. Note: The use of TurboGrignard is critical here to ensure complete exchange without nucleophilic attack on the SEM ether.

  • Borylation: Add trimethyl borate (B(OMe)₃, 5.0 mL, 45.0 mmol, 1.5 eq) dropwise. Stir at -15 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm to RT over 1 hour.

  • Oxidation: Cool the reaction mixture back to 0 °C. Sequentially add 2M aqueous NaOH (45 mL, 90.0 mmol, 3.0 eq) followed by the cautious, dropwise addition of 30% aqueous H₂O₂ (9.2 mL, 90.0 mmol, 3.0 eq). Caution: This step is highly exothermic.

  • Completion: Allow the reaction to stir at 0 °C for 30 minutes, then warm to RT and stir for 1.5 hours.

  • Workup: Quench the excess peroxide by adding saturated aqueous Na₂S₂O₃ (50 mL) and stir for 20 minutes. Adjust the pH of the aqueous layer to ~6 using 1M HCl. Extract the mixture with EtOAc (3 × 100 mL).

  • Isolation: Wash the combined organic layers with brine (100 mL), dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, 20% to 50% EtOAc in Hexanes) to yield 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol as a white solid/viscous oil.

References

  • Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Preparation and Chemistry of 3/5-Halogenopyrazoles Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: WO2024171094A1 - Cyclin-dependent kinase (cdk2)
Application

Application Note: TBAF-Mediated SEM Deprotection of Pyrazole Derivatives

Introduction & Synthetic Context In modern drug discovery, the pyrazole core is a privileged scaffold, frequently featured in kinase inhibitors and allosteric modulators. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Context

In modern drug discovery, the pyrazole core is a privileged scaffold, frequently featured in kinase inhibitors and allosteric modulators. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is widely utilized to protect pyrazole nitrogens due to its robust stability under basic and cross-coupling conditions, as well as its ability to direct regioselective metalation.

However, the removal of the SEM group from pyrazoles and related nitrogen-rich heterocycles (e.g., azaindazoles, pyrrolopyrimidines) frequently presents a synthetic bottleneck. Standard fluoride-mediated deprotection using Tetrabutylammonium fluoride (TBAF) often stalls, resulting in incomplete conversion. As an Application Scientist, understanding the mechanistic causality behind this stalling is critical for designing a self-validating, high-yielding deprotection protocol.

Mechanistic Bottlenecks: The Hemiaminal Trap

The mechanism of TBAF-mediated SEM deprotection relies on the high thermodynamic affinity of fluoride for silicon. Fluoride attack generates a pentavalent siliconate intermediate, which undergoes β -elimination to release fluorotrimethylsilane (TMS-F) and ethylene.

For standard aliphatic or strongly basic amines, the resulting intermediate spontaneously collapses to release formaldehyde and the free amine. However, pyrazoles are significantly less nucleophilic. The electron-withdrawing nature of the aromatic system stabilizes the intermediate N-hydroxymethyl pyrazole (a hemiaminal). This creates a reversible equilibrium between the hemiaminal and the free pyrazole + formaldehyde. Because formaldehyde remains in the reaction mixture, it can re-react with the free pyrazole or other nucleophilic amines in the molecule, leading to stalled reactions or unwanted polymerization.

Scavenger-Assisted Deprotection Strategy

To force the equilibrium toward the fully deprotected pyrazole, Le Chatelier's principle must be applied. The addition of a primary amine scavenger, most commonly 1,2-ethylenediamine (EDA) , irreversibly traps the liberated formaldehyde via a condensation reaction, forming an imidazolidine derivative[1]. By continuously removing formaldehyde from the system, the hemiaminal intermediate is driven to collapse entirely.

SEM_Mechanism SEM SEM-Protected Pyrazole Intermediate N-Hydroxymethyl Pyrazole (Stable Hemiaminal) SEM->Intermediate TBAF (F⁻ attack) - TMS-F, - Ethylene Equilibrium Free Pyrazole + Formaldehyde (Reversible) Intermediate->Equilibrium Sluggish Collapse Trapping Formaldehyde Trapped as Imidazolidine Equilibrium->Trapping Ethylenediamine (EDA) Irreversible Condensation Product Deprotected Pyrazole (High Yield) Equilibrium->Product Le Chatelier's Principle

Figure 1: Mechanism of TBAF-mediated SEM deprotection and EDA-driven equilibrium shift.

Comparative Deprotection Conditions

The choice of deprotection conditions depends heavily on the substrate's sensitivity to bases, nucleophiles, and heat. The table below summarizes the causality and outcomes of standard approaches.

Deprotection StrategyReagents & SolventsTempHemiaminal AccumulationTypical Outcome / Yield
Standard Fluoride TBAF (1.0 M in THF)60 °CHighLow to Moderate (Reaction stalls)
Scavenger-Assisted TBAF + EDA in DMF or THF50–80 °CNoneHigh (>80%) ; Ideal for complex scaffolds[1][2]
Two-Stage Acid/Base 1. TFA/DCM or HCl/Dioxane2. NaOH (aq) or NH₃RTHigh (during Step 1)Good; Preferred if substrate is sensitive to nucleophilic EDA[3]

Validated Experimental Protocols

Protocol A: One-Pot TBAF/Ethylenediamine Deprotection

This is the gold-standard protocol for robust pyrazole derivatives, leveraging EDA to ensure complete conversion[1][2].

Reagents:

  • SEM-protected pyrazole (1.0 equiv)

  • TBAF (1.0 M solution in THF, 3.0 – 5.0 equiv)

  • 1,2-Ethylenediamine (EDA) (3.0 – 5.0 equiv)

  • Anhydrous DMF or THF (0.1 M substrate concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the SEM-protected pyrazole (1.0 equiv) and dissolve in anhydrous DMF (or THF).

  • Scavenger Addition: Add 1,2-ethylenediamine (3.0 – 5.0 equiv) to the solution at room temperature.

  • Fluoride Addition: Dropwise add the TBAF solution (3.0 – 5.0 equiv).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60–80 °C. Stir for 4 to 16 hours.

  • Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the intermediate mass [M+30]+ (the N-hydroxymethyl adduct)[4].

  • Workup: Once complete, cool the reaction to room temperature. Quench with saturated aqueous NH4​Cl or water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers extensively with water (to remove DMF and EDA-formaldehyde adducts) and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Two-Stage Acid/Base Deprotection (Alternative)

If the substrate contains electrophilic functional groups (e.g., esters, reactive halides) that might react with EDA, a two-stage acidic cleavage followed by basic collapse is required[3].

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the SEM-pyrazole (1.0 equiv) in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2–8 hours.

  • Intermediate Verification: Confirm via LC-MS that the SEM group has been cleaved and the reaction has stalled at the N-hydroxymethyl intermediate [M+30]+ .

  • Concentration: Remove volatiles under reduced pressure. Azeotrope with toluene to remove residual TFA.

  • Basic Collapse: Redissolve the crude intermediate in a mixture of THF/MeOH/Water (1:1:1). Add an excess of LiOH⋅H2​O or aqueous NaOH .

  • Completion: Stir at room temperature until the hemiaminal fully collapses to the free pyrazole. Acidify slightly if necessary for extraction, and isolate via standard organic workup.

Analytical Monitoring & Troubleshooting

To ensure a self-validating workflow, analytical monitoring is paramount:

  • Mass Spectrometry (LC-MS): The most common failure mode is misidentifying the stalled reaction as complete. The N-hydroxymethyl intermediate will present as an [M+30]+ peak relative to your target free pyrazole mass[4]. If this peak persists, increase the equivalents of EDA or elevate the temperature to 80 °C.

  • NMR Spectroscopy: In 1H NMR, the intact SEM group shows a characteristic singlet for the N−CH2​−O protons around δ 5.40 ppm. If the reaction stalls at the hemiaminal stage, a similar peak for the N−CH2​−OH protons will remain visible around δ 5.38 ppm, indicating incomplete formaldehyde elimination[4].

  • Solvent Selection: While THF is standard for TBAF reactions, its boiling point limits the reaction temperature. Switching to DMF allows heating to 80 °C, which provides the necessary thermal energy to overcome the activation barrier for hemiaminal collapse in sterically hindered pyrazoles[1][2].

References

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors Journal of Medicinal Chemistry, ACS Publications. 3[3]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group Synthesis, Thieme Connect.

  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing PMC, National Institutes of Health. 2[2]

  • Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop- Journal of Medicinal Chemistry, ACS Publications. 4[4]

  • “On Water” Direct C-3 Arylation of 2H-Pyrazolo[3,4-b]pyridines The Journal of Organic Chemistry, ACS Publications. 1[1]

Sources

Method

Application Note: Chemoselective O-Alkylation Procedures for 1-SEM-Protected 4-Hydroxypyrazoles

Introduction & Strategic Context The 4-hydroxypyrazole motif is a privileged scaffold in modern drug discovery and agrochemistry. It frequently serves as a core pharmacophore in small molecule kinase inhibitors[1], targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The 4-hydroxypyrazole motif is a privileged scaffold in modern drug discovery and agrochemistry. It frequently serves as a core pharmacophore in small molecule kinase inhibitors[1], targeted protein degraders (PROTACs)[2], and advanced crop protection agents[3]. However, the intrinsic tautomerism and multi-nucleophilic nature of the pyrazole ring present significant chemoselectivity challenges during derivatization.

To achieve regioselective O-alkylation at the C4 position, the N1 nitrogen must be masked. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the industry standard for this purpose due to its robustness under basic alkylation conditions and its orthogonal cleavability under acidic (e.g., TFA, HCl) or fluoridic (e.g., TBAF) conditions[1][2]. This application note details field-proven methodologies for the O-alkylation of 1-SEM-protected 4-hydroxypyrazoles, providing mechanistic rationales and optimized step-by-step protocols.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The success of an O-alkylation reaction depends on manipulating the electronic environment of the pyrazole core.

The Role of the SEM Protecting Group

Unprotected 4-hydroxypyrazoles can undergo competitive N-alkylation and O-alkylation. By installing a SEM group at N1, the tautomeric equilibrium is locked. The N2 position becomes sterically hindered and electronically deactivated, which directs electrophilic attack exclusively to the C4-hydroxyl oxygen[2].

Base-Mediated SN2 Alkylation Dynamics

For primary and reactive secondary alkyl halides, base-mediated SN2 alkylation is the preferred route. The choice of base dictates the reaction's kinetic success:

  • Cesium Carbonate (Cs₂CO₃): The large ionic radius of the cesium cation results in a loose ion pair with the pyrazole phenoxide-like oxygen. This creates a highly reactive, "naked" nucleophile that accelerates O-alkylation and minimizes reaction times.

  • Sodium Hydride (NaH): Reserved for highly unreactive electrophiles where complete, irreversible deprotonation of the C4-OH is required prior to electrophile addition[1].

Mitsunobu-Type Alkylation

When utilizing unactivated primary or secondary alcohols as alkylating agents, the Mitsunobu reaction offers a powerful alternative. This pathway operates under mildly acidic/neutral conditions, utilizing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). It is highly stereospecific, proceeding with complete inversion of stereochemistry at the alcohol carbon, making it indispensable for synthesizing chiral pyrazole ethers.

Workflow A 1-SEM-4-Hydroxypyrazole (Starting Material) B Base-Mediated SN2 Pathway A->B Alkyl Halide Cs2CO3 / DMF C Mitsunobu Pathway A->C Alcohol PPh3 / DIAD D O-Alkylated 1-SEM-Pyrazole B->D - Halide Salt C->D - Ph3P=O - Hydrazine dicarboxylate

Fig 1. Divergent O-alkylation pathways for 1-SEM-protected 4-hydroxypyrazole.

Experimental Workflows

The following protocols are designed as self-validating systems, incorporating built-in quality control checks to ensure high-fidelity results.

Protocol A: Base-Mediated O-Alkylation (SN2 Pathway)

Objective: Alkylation of 1-SEM-4-hydroxypyrazole using alkyl halides or pseudohalides.

Materials:

  • 1-SEM-4-hydroxypyrazole (1.0 equiv)

  • Alkyl bromide or mesylate (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 1-SEM-4-hydroxypyrazole (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl halide electrophile.

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv) in one portion. Stir the suspension at room temperature for 15 minutes.

    • Causality: Pre-stirring ensures complete deprotonation and formation of the reactive cesium alkoxide species before the electrophile is introduced.

  • Electrophile Addition: Add the alkyl bromide (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 60 °C. Monitor via LC-MS or TLC (typically 2–4 hours).

    • Self-Validation: The disappearance of the starting material mass (M+H) and the emergence of the alkylated product mass confirms reaction progress. If starting material persists, add a catalytic amount of TBAI (0.1 equiv) to accelerate the reaction via in situ iodide exchange.

  • Quench and Extraction: Cool to room temperature. Quench with saturated aqueous NH₄Cl to neutralize any residual base. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Mitsunobu O-Alkylation

Objective: Direct coupling of 1-SEM-4-hydroxypyrazole with primary/secondary alcohols.

Materials:

  • 1-SEM-4-hydroxypyrazole (1.0 equiv)

  • Primary or secondary alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In an argon-purged flask, dissolve 1-SEM-4-hydroxypyrazole (1.0 equiv), the target alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.15 M).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature controls the highly exothermic formation of the betaine intermediate, preventing the thermal degradation of DIAD.

  • Activation: Add DIAD (1.5 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition ensures the steady generation of the active phosphonium intermediate, minimizing the formation of the unwanted hydrazine dicarboxylate byproduct.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate the mixture directly under reduced pressure.

  • Purification: Purify via flash chromatography.

    • Pro-Tip: If separation from triphenylphosphine oxide (Ph₃P=O) is difficult, triturate the crude mixture in cold diethyl ether/hexane (1:1) to precipitate the oxide before loading it onto the column.

LogicTree Start Identify Electrophile Type Primary Primary / Activated Sec. Halide Start->Primary Alcohol Primary / Secondary Alcohol Start->Alcohol Base1 Use Cs2CO3 or K2CO3 Solvent: DMF or MeCN Primary->Base1 SN2 Mechanism Mits1 Use PPh3 + DIAD Solvent: Dry THF Alcohol->Mits1 Stereospecific Inversion Opt1 If unreactive: Add TBAI or switch to NaH Base1->Opt1 Opt2 If low yield: Switch to DEAD or add dropwise Mits1->Opt2

Fig 2. Decision logic for selecting the optimal O-alkylation protocol.

Quantitative Data Presentation

The following table summarizes optimized conditions for various electrophile classes, demonstrating the versatility of the outlined protocols and expected benchmarks for success.

Electrophile TypePreferred MethodBase / ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
Primary Alkyl BromideProtocol ACs₂CO₃ (2.0 eq)DMF602 - 485 - 95
Secondary Alkyl BromideProtocol AK₂CO₃ (2.5 eq) + TBAIDMF806 - 870 - 85
Primary AlcoholProtocol BPPh₃ / DIADTHF0 to 251280 - 90
Chiral Secondary AlcoholProtocol BPPh₃ / DEADToluene0 to 251665 - 80 (Inverted)
Alkyl ChlorideProtocol ANaH (1.5 eq) + TBAIDMF/THF701260 - 75

References

  • University of Cambridge. (2024). Towards the Targeted Protein Degradation of PRMT1.[Link][2]

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications.[Link][1]

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, LOCKSS.[Link][3]

Sources

Application

Applications of 1-SEM-1H-pyrazol-4-ol in Pharmaceutical Synthesis: A Building Block for Advanced Heterocycles

Introduction & Chemical Profile 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol (commonly referred to as 1-SEM-1H-pyrazol-4-ol , CAS: 220299-50-3) has emerged as a highly versatile and strategic building block in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol (commonly referred to as 1-SEM-1H-pyrazol-4-ol , CAS: 220299-50-3) has emerged as a highly versatile and strategic building block in modern pharmaceutical synthesis[1][2]. Pyrazole cores are ubiquitous in FDA-approved drugs due to their favorable physicochemical properties, metabolic stability, and ability to participate in critical hydrogen-bonding interactions with target proteins.

However, the inherent tautomerism and nucleophilicity of the unprotected pyrazole nitrogen often complicate regioselective functionalization at the C4 position. The introduction of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group elegantly solves this issue. The SEM group is highly robust against strong bases, nucleophiles, and organometallic reagents, yet it can be cleanly cleaved under mild fluoride-mediated or acidic conditions[3]. This orthogonal stability profile makes 1-SEM-1H-pyrazol-4-ol an ideal substrate for synthesizing complex 4-substituted pyrazoles without the risk of unwanted N-alkylation or catalyst poisoning.

Key Pharmaceutical Applications

GluN2B NMDA Receptor Antagonists (CNS Therapeutics)

The N-methyl-D-aspartate (NMDA) receptor is a critical target for neurodegenerative diseases, depression, and schizophrenia. Janssen Pharmaceuticals utilized 1-SEM-1H-pyrazol-4-ol as a core intermediate to synthesize a library of pyrazole derivatives acting as selective GluN2B subunit inhibitors (WO 2016/025918)[4][5]. The synthetic strategy involved the base-mediated O-alkylation of the C4-hydroxyl group to install various pharmacophores, followed by SEM deprotection to yield the active Active Pharmaceutical Ingredient (API)[6].

Modulators of Lipid Synthesis and CYP4 Inhibitors (Oncology & Metabolic Diseases)

In the oncology and metabolic disease space, targeting fatty acid synthase and 20-HETE formation (via CYP4 enzymes) is a validated therapeutic strategy. Research by Oslob et al. (WO 2014/008197) demonstrated the utility of 1-SEM-1H-pyrazol-4-ol in generating heterocyclic modulators of lipid synthesis[7][8]. In these workflows, the 4-hydroxyl group is either directly alkylated or converted into a triflate for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the installation of diverse aryl or heteroaryl groups at the C4 position[9].

G Start 1-SEM-1H-pyrazol-4-ol (CAS: 220299-50-3) Q1 Target Functionalization at C4? Start->Q1 Ether Etherification (O-Alkylation) Q1->Ether O-linked targets Coupling C-C Cross-Coupling (Suzuki/Stille) Q1->Coupling C-linked targets Cond1 Alkyl Halide + Cs2CO3 in DMF/MeCN Ether->Cond1 Cond2 1. Tf2O, Pyridine 2. Boronic Acid, Pd(0) Coupling->Cond2 End1 4-Alkoxypyrazole (e.g., GluN2B Antagonists) Cond1->End1 End2 4-Aryl/Alkylpyrazole (e.g., CYP4 Inhibitors) Cond2->End2

Logical decision tree for C4-functionalization of 1-SEM-1H-pyrazol-4-ol.

Mechanistic Insights & Experimental Causality

Why Use Cs₂CO₃ for O-Alkylation?

When alkylating the C4-hydroxyl group, Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) is preferred over Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃). The larger ionic radius of the cesium cation results in a highly dissociated, "naked" pyrazolate anion, significantly enhancing its nucleophilicity[3]. Furthermore, Cs₂CO₃ provides a mildly basic environment that prevents the hydrolysis of sensitive functional groups (e.g., esters, amides, or nitriles) present on the incoming alkylating agent.

The Thermodynamics of SEM Deprotection

The SEM group is typically cleaved using fluoride sources like Tetrabutylammonium fluoride (TBAF). This cleavage is highly chemoselective: the fluoride ion specifically attacks the silicon atom of the trimethylsilyl group due to the high bond dissociation energy of the Si-F bond (approx. 582 kJ/mol). This attack triggers a fragmentation cascade that releases ethylene gas and formaldehyde. The evolution of gaseous byproducts drives the reaction to completion thermodynamically, making the protocol self-validating—visible gas evolution confirms the deprotection is actively occurring.

G A 1-SEM-1H-pyrazol-4-ol B O-Alkylation (Cs2CO3, R-X) A->B DMF, 80°C C 4-Alkoxy-1-SEM-pyrazole B->C D SEM Deprotection (TBAF, THF) C->D Fluoride cleavage E 4-Alkoxy-1H-pyrazole (Active API Core) D->E

Synthetic workflow for pyrazole etherification and SEM deprotection.

Quantitative Data Summary

The table below summarizes the standardized reaction parameters for utilizing 1-SEM-1H-pyrazol-4-ol across various synthetic workflows.

Table 1: Quantitative Comparison of Functionalization and Deprotection Workflows

Reaction TypeReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Key Mechanistic Advantage
O-Alkylation R-X, Cs₂CO₃, DMF60–804–1280–95High nucleophilicity of Cs-alkoxide; avoids ester hydrolysis.
Triflation Tf₂O, Pyridine, DCM0 to 252–485–90Activates C4 position for Pd-catalyzed cross-coupling.
Suzuki Coupling R-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90–10012–1870–85SEM group prevents Pd-catalyst poisoning by pyrazole NH.
SEM Cleavage (F⁻) TBAF (1.0 M in THF), Ethylenediamine60–706–1285–98Chemoselective; tolerates acid-sensitive functional groups.
SEM Cleavage (H⁺) TFA, DCM252–690–99Rapid and cost-effective for acid-stable substrates.

Step-by-Step Experimental Protocols

Protocol A: Selective O-Alkylation of 1-SEM-1H-pyrazol-4-ol

This protocol utilizes cesium carbonate to ensure high-yielding etherification while preserving base-sensitive moieties.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Dissolve 1-SEM-1H-pyrazol-4-ol (1.0 equivalent, e.g., 5.0 mmol) in anhydrous DMF (0.2 M concentration).

  • Base Activation: Add Cs₂CO₃ (1.5 equivalents). Stir the suspension at room temperature for 15 minutes to generate the active pyrazolate intermediate.

  • Electrophile Addition: Introduce the alkyl halide (1.2 equivalents) dropwise.

  • Reaction Execution: Heat the mixture to 80 °C. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The starting material (UV active, stains with KMnO₄) should be consumed within 4–6 hours.

  • Work-up (Critical Step): Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x) . Causality Note: The LiCl wash is mandatory to completely partition the DMF into the aqueous phase, preventing solvent carryover during concentration.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the 4-alkoxy-1-SEM-pyrazole.

Protocol B: Chemoselective SEM Deprotection using TBAF

This protocol is designed for substrates containing acid-sensitive groups where TFA cannot be used.

  • Preparation: Dissolve the 4-alkoxy-1-SEM-pyrazole (1.0 equivalent) in anhydrous THF (0.1 M) under argon.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (3.0 equivalents).

  • Scavenger Addition: Add Ethylenediamine (1.5 equivalents). Causality Note: Ethylenediamine acts as a scavenger for the formaldehyde generated during SEM fragmentation, preventing unwanted side reactions (e.g., N-hydroxymethylation of the newly freed pyrazole).

  • Reaction Execution: Heat the mixture to 65 °C for 8–12 hours. Monitor via TLC until complete conversion is observed.

  • Work-up: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer (MgSO₄), concentrate, and purify via silica gel chromatography (often requiring a highly polar eluent like DCM/MeOH 95:5 due to the polarity of the unprotected pyrazole) to isolate the pure API core.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Pyrazole Inhibitors of GluN2B NMDA Receptor Subunit Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]

  • Synthesis of Functionalized Cyanopyrazoles via Magnesium Bases Source: Organic Letters, American Chemical Society URL:[Link]

Sources

Method

Application Note: Advanced Catalytic Systems for the Functionalization of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol

Introduction & Strategic Rationale The pyrazole core is a privileged structural motif in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. Late-stage functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The pyrazole core is a privileged structural motif in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. Late-stage functionalization of the pyrazole ring is critical for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic profiles.

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol (commonly known as 1-SEM-pyrazol-4-ol) is an exceptionally versatile synthetic building block. The strategic application of the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group provides robust stability against nucleophiles, bases, and oxidizing agents, while offering orthogonal deprotection pathways (e.g., TBAF or acidic cleavage)[1]. Furthermore, the SEM group acts as a powerful directing moiety for regioselective C-H functionalization[2]. The C4-hydroxyl group serves as the primary synthetic handle, enabling the construction of complex ether linkages or, upon activation, facilitating carbon-carbon cross-coupling.

This application note details field-proven catalytic systems and self-validating protocols for the divergent functionalization of 1-SEM-pyrazol-4-ol.

Catalytic O-Arylation (Buchwald-Hartwig Etherification)

Forming C-O bonds at the C4 position of pyrazoles is historically challenging due to the competing basicity of the pyrazole nitrogens and the inherent tendency for transition metal complexes to favor C-C reductive elimination over C-O bond formation.

Causality & Catalyst Selection

For the cross-coupling of 1-SEM-pyrazol-4-ol with aryl halides, palladium catalysis utilizing highly sterically demanding, electron-rich biarylphosphine ligands is required[3]. Ligands such as tBuBrettPhos or RockPhos are specifically chosen for two reasons:

  • Oxidative Addition: Their electron-rich nature facilitates rapid oxidative addition into the aryl halide bond.

  • Reductive Elimination: Their extreme steric bulk forces the Pd(II) intermediate into a tight geometry that accelerates the challenging C-O reductive elimination step, effectively outcompeting deleterious C-C coupling or protodehalogenation side reactions.

Protocol 1: Pd-Catalyzed O-Arylation

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The presence of a mass peak corresponding to the [M+H]+ of the ether product, coupled with the absence of the des-bromo aryl byproduct, confirms that C-O reductive elimination is successfully outcompeting protodehalogenation.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with 1-SEM-pyrazol-4-ol (1.0 equiv), the desired aryl bromide (1.1 equiv), Pd2(dba)3 (2.5 mol%), tBuBrettPhos (5.0 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration relative to the pyrazole. Seal the tube securely and remove it from the glovebox.

  • Reaction Execution: Stir the mixture vigorously at 100 °C for 12–16 hours.

  • Workup & Isolation: Cool the reaction to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

C-C Bond Formation via 4-O-Triflation and Suzuki-Miyaura Coupling

When a carbon-linked substituent is required at the C4 position, the C4-OH must be converted into a pseudohalide. The trifluoromethanesulfonate (triflate) derivative unlocks a vast array of Pd-catalyzed cross-coupling transformations.

Causality & Reagent Selection

Triflic anhydride (Tf2O) in the presence of pyridine is preferred over less reactive sulfonyl chlorides. Pyridine acts dually as an acid scavenger and a nucleophilic catalyst, ensuring complete conversion without degrading the acid-sensitive SEM group. For the subsequent Suzuki-Miyaura coupling, Pd(dppf)Cl2 is the optimal catalyst. The bidentate dppf ligand possesses a large bite angle (~99°), which sterically forces the intermediate Pd(II) complex into a geometry that highly favors the reductive elimination of the bulky C4-aryl pyrazole product.

Protocol 2: Triflation and Suzuki-Miyaura Cross-Coupling

Self-Validation Checkpoint: Triflation completion is visually indicated by a distinct non-polar shift on TLC (Hexane/EtOAc). During the Suzuki step, the biphasic system requires vigorous stirring (>800 rpm); stalled reactions often indicate insufficient phase mixing rather than catalyst deactivation.

Step A: Synthesis of 1-SEM-pyrazol-4-yl triflate

  • Dissolve 1-SEM-pyrazol-4-ol (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) and cool to 0 °C under an argon atmosphere.

  • Add anhydrous pyridine (2.5 equiv) followed by the dropwise, controlled addition of Tf2O (1.2 equiv).

  • Stir for 2 hours at 0 °C. Quench carefully with saturated aqueous NaHCO3, extract with CH2Cl2, dry over Na2SO4, and concentrate. Note: Use the resulting triflate immediately in the next step to prevent hydrolytic degradation.

Step B: Suzuki-Miyaura Coupling

  • Combine the crude 1-SEM-pyrazol-4-yl triflate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and Na2CO3 (3.0 equiv) in a microwave-safe reaction vial.

  • Add a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.15 M).

  • Heat the reaction at 90 °C for 4 hours. The aqueous biphasic system ensures the dissolution of the inorganic base, driving the critical transmetalation step.

  • Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry, and purify via chromatography.

Quantitative Data Summary: Ligand Screening

The following table summarizes the optimization data for the Buchwald-Hartwig O-arylation of 1-SEM-pyrazol-4-ol with 4-bromotoluene, demonstrating the profound impact of ligand causality on reaction success.

Catalyst PrecursorLigandBaseSolventYield (%)Mechanistic Observation
Pd2(dba)3XPhosCs2CO3Toluene45Significant protodehalogenation; C-O elimination too slow.
Pd2(dba)3tBuBrettPhosK3PO4Toluene92 Clean conversion; extreme sterics strongly favored C-O elimination.
Pd(OAc)2RockPhosCs2CO31,4-Dioxane88Excellent alternative, particularly for electron-deficient aryl halides.
CuI1,10-PhenanthrolineCs2CO3DMF35Sluggish reaction; copper catalysis requires forcing conditions (>110 °C).

Workflow Visualization

The diagram below illustrates the divergent catalytic pathways accessible from the 1-SEM-pyrazol-4-ol scaffold, including the SEM-directed C-H activation strategy (the "SEM Switch") which allows for regioselective functionalization at the C5 position[2].

G A 1-SEM-pyrazol-4-ol (Starting Material) B Buchwald-Hartwig O-Arylation A->B Pd Catalyst Aryl Halide C 4-O-Triflation (Tf2O, Pyridine) A->C Tf2O Pyridine D C-H Activation (SEM-Directed) A->D Pd(OAc)2 Aryl Iodide E 4-Aryl-O-pyrazole (Ether Derivative) B->E F 4-Aryl-pyrazole (C-C Coupled) C->F Pd(dppf)Cl2 Boronic Acid G 5-Aryl-4-OH-pyrazole (C5 Functionalized) D->G

Divergent catalytic functionalization pathways for 1-SEM-pyrazol-4-ol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol (CAS 220299-50...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol (CAS 220299-50-3) [1]. This highly versatile building block is critical in the development of JAK inhibitors and heterocyclic modulators of lipid synthesis[2].

A common pitfall in synthesizing this compound is attempting the direct N-protection of 1H-pyrazol-4-ol with SEM-Cl. Because the hydroxyl oxygen is a harder nucleophile than the pyrazole nitrogen, direct protection inevitably leads to a difficult-to-separate mixture of O-SEM, N-SEM, and N,O-diSEM products. To achieve high reaction yields and scientific reproducibility, we strongly recommend the Borylation-Oxidation Pathway . This route bypasses the regioselectivity issue by introducing the hydroxyl group after the SEM group is securely locked onto the nitrogen[3].

Section 1: Mechanistic Workflow & Quantitative Data

The Borylation-Oxidation pathway is a self-validating, three-step protocol. By starting with 4-bromo-1H-pyrazole, you ensure that the N-alkylation proceeds without interference from an unprotected hydroxyl group.

Table 1: Quantitative Yield & Parameter Comparison for the Borylation-Oxidation Route
Reaction StepTarget IntermediateExpected YieldCritical Control ParametersCommon Impurities
1. N-Protection 4-Bromo-1-SEM-pyrazole85 – 95%Temperature (0 °C → RT); Base equivalents (1.2 eq NaH)Unreacted starting material; Silanol byproducts
2. Borylation 1-SEM-4-pyrazole pinacol ester75 – 85%Strict anhydrous conditions; Degassing (Argon/N2)Protodeboronated pyrazole; Dimerized pyrazole
3. Oxidation 1-SEM-1H-pyrazol-4-ol80 – 90%pH control (NaOH buffer); Exotherm control (0-5 °C)Over-oxidized degradation products; Cleaved SEM
Synthetic Pathway Visualization

Synthesis N1 4-Bromo-1H-pyrazole (Starting Material) N2 Step 1: N-Protection SEM-Cl, NaH, DMF N1->N2 N3 4-Bromo-1-SEM-pyrazole (Intermediate 1) N2->N3 N4 Step 2: Miyaura Borylation B2pin2, Pd(dppf)Cl2 N3->N4 N5 1-SEM-4-pyrazole pinacol ester (Intermediate 2) N4->N5 N6 Step 3: Oxidative Hydroxylation H2O2, NaOH N5->N6 N7 1-SEM-1H-pyrazol-4-ol (Target: CAS 220299-50-3) N6->N7

Figure 1: Three-step synthetic workflow for 1-SEM-1H-pyrazol-4-ol via borylation-oxidation.

Section 2: Step-by-Step Experimental Protocol

This protocol has been optimized for field-proven reliability, ensuring that each step sets up the optimal conditions for the next[3].

Step 1: Synthesis of 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

  • Charge a flame-dried flask with 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.5 M). Cool to 0 °C under a nitrogen atmosphere.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: Slow addition prevents rapid hydrogen gas evolution and localized heating.

  • Stir for 30 minutes at 0 °C, then add SEM-Cl (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield Intermediate 1.

Step 2: Synthesis of 1-SEM-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • In a Schlenk flask, combine Intermediate 1 (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), and Potassium Acetate (KOAc, 3.0 equiv) in anhydrous 1,4-Dioxane (0.3 M).

  • Degas the mixture by bubbling Argon for 15 minutes. Causality: Oxygen poisons the palladium catalyst and promotes homocoupling.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Seal the flask and heat to 90 °C for 12 hours.

  • Filter through a pad of Celite, concentrate the filtrate, and purify via flash chromatography to yield Intermediate 2.

Step 3: Oxidative Hydroxylation to 1-SEM-1H-pyrazol-4-ol

  • Dissolve Intermediate 2 (1.0 equiv) in a 1:1 mixture of THF and water (0.2 M). Cool to 0 °C.

  • Add 2M aqueous NaOH (1.5 equiv), followed by the dropwise addition of 30% aqueous H₂O₂ (3.0 equiv). Causality: The base coordinates to the empty p-orbital of the boron, forming a boronate complex that facilitates the 1,2-migration of the pyrazole ring to the peroxide oxygen.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

  • Adjust the pH to ~6 using 1M HCl, extract with EtOAc, dry, and concentrate to afford the final product.

Section 3: Troubleshooting Guides & FAQs

Q1: My yield for the Step 2 Borylation is below 50%, and I am seeing a large amount of debrominated starting material. How do I fix this? A1: Debromination (protodeboronation) is almost entirely caused by trace water in your Potassium Acetate (KOAc) base. KOAc is highly hygroscopic. Water acts as a proton source during the catalytic cycle, prematurely cleaving the Pd-C bond before transmetalation with the boron species can occur. Solution: Dry your KOAc in a vacuum oven at 120 °C for at least 12 hours prior to use, and ensure your 1,4-Dioxane is strictly anhydrous.

Q2: During the Step 3 Oxidation, my SEM protecting group is falling off. Why is this happening? A2: The SEM group is sensitive to strong acids. While the oxidation utilizes NaOH and H₂O₂, if the reaction is allowed to run too hot (exothermic runaway), the H₂O₂ can degrade into acidic byproducts, creating localized drops in pH that cleave the acetal-like SEM linkage. Solution: Strictly maintain the temperature at 0-5 °C during the H₂O₂ addition. Ensure vigorous stirring to prevent localized pooling of reagents, and do not exceed the recommended 3.0 equivalents of H₂O₂.

Q3: I tried the direct protection of 1H-pyrazol-4-ol with SEM-Cl and DIPEA in DCM, but I still got a mixture of isomers. Is there any way to make the direct route work? A3: While possible, it requires orthogonal protection. You must first protect the hydroxyl group with a bulky silyl ether (e.g., TBS-Cl) or an acetate group. Once the oxygen is masked, you can safely perform the N-alkylation with SEM-Cl and NaH. Afterward, the O-protecting group must be selectively removed (e.g., using TBAF for the TBS group). However, this adds two extra synthetic steps, which is why the Borylation-Oxidation route remains the industry standard for overall yield and efficiency.

References
  • WO2014008197A1 - Heterocyclic modulators of lipid synthesis - Google Patents. google.com.
  • AU2010204772A1 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents. google.com.
  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol - CymitQuimica. cymitquimica.com.

Sources

Optimization

Optimizing column chromatography purification for 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the purification of 1-((2-(Trimethylsil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the purification of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol (commonly referred to as 1-SEM-1H-pyrazol-4-ol).

Purifying this intermediate is notoriously challenging due to a structural "tug-of-war": the highly lipophilic SEM protecting group pushes the molecule through the column, while the highly polar, hydrogen-bond donating C4-hydroxyl (-OH) group anchors it to the stationary phase. This guide provides field-proven, self-validating protocols to overcome these chromatographic hurdles.

Molecular Diagnostic Dashboard

Before troubleshooting, it is critical to understand the physicochemical parameters driving your compound's behavior. The table below summarizes quantitative data and comparative solvent effects to guide your purification strategy.

Table 1: Comparative Solvent System Performance for 1-SEM-1H-pyrazol-4-ol

Solvent SystemAdditive / ModifierTypical Rf​ Effect on TailingRisk of SEM CleavageCausality / Mechanism
Hexane / EtOAc (1:1)None0.2 - 0.3SevereLowFails to disrupt strong -OH to silanol hydrogen bonding.
DCM / MeOH (95:5)None0.3 - 0.4ModerateLowMethanol competitively H-bonds with silica silanols.
DCM / MeOH (95:5)0.1% Acetic Acid0.4 - 0.5MinimalModerateSuppresses -OH ionization; keeps the molecule neutral.
DCM / MeOH (95:5)0.1% Triethylamine0.0 - 0.1ExtremeLowDeprotonates the C4-OH, forming an irreversibly bound anion.
H2​O / MeCN (C18)0.1% Formic AcidN/A (Gradient)NoneLowEliminates silanol interactions entirely via reverse-phase.

Troubleshooting Knowledge Base & FAQs

Q: My compound is streaking across multiple fractions on normal-phase silica. Should I add Triethylamine (TEA) to deactivate the silica? A: Absolutely not. While TEA is a standard additive to block acidic silanols for basic amines, 1-SEM-1H-pyrazol-4-ol contains a free hydroxyl group at the C4 position. Pyrazol-4-ol derivatives are weakly acidic, with a predicted pKa​ of approximately 9.2 . Because TEA has a conjugate acid pKa​ of ~10.7, it will partially deprotonate the pyrazol-4-ol into a highly polar phenoxide-like anion. This exacerbates irreversible adsorption to the silica. Solution: Use a neutral polar modifier like Methanol (1-5% in DCM) to competitively disrupt hydrogen bonding, or add 0.1% Acetic Acid to ensure the -OH remains fully protonated and neutral.

Q: I recovered 1H-pyrazol-4-ol (completely deprotected) after my column. What caused the SEM cleavage? A: The SEM (2-(trimethylsilyl)ethoxy)methyl group is designed to be stable under mild conditions but is highly susceptible to cleavage by strong acids or prolonged exposure to highly acidic batches of silica gel 1. Solution: Do not dry-load your sample onto silica gel, as the extended surface contact time prior to elution accelerates degradation. Instead, dry-load onto Celite, or switch to Reverse-Phase (C18) chromatography.

Q: How can I effectively separate 1-SEM-1H-pyrazol-4-ol from its unreacted precursor, 4-bromo-1-SEM-pyrazole? A: Utilize a sharp step-gradient. The 4-bromo precursor lacks the H-bond donating hydroxyl group and is highly lipophilic 2. By initiating the column with 100% Hexanes, the bromo-precursor will elute near the solvent front. Once it has eluted, sharply increase the polarity to DCM/MeOH (95:5) to elute the target alcohol.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Follow these SOPs to guarantee reproducibility.

SOP 1: The Self-Validating 2D TLC Method (Pre-Column Check)

Before committing your entire batch to a column, you must validate that your specific batch of silica will not cleave the SEM group.

  • Spotting: Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • First Elution: Develop the plate in DCM/MeOH (95:5). Mark the solvent front.

  • Simulated Column Time: Remove the plate and let it dry completely in ambient air for 15 minutes. This simulates the time the compound will spend adsorbed to the silica during a flash column.

  • Second Elution: Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation: If the compound is stable, all spots will lie perfectly on a diagonal line. If you observe off-diagonal spots (specifically, a highly polar spot remaining near the baseline), the SEM group is degrading. If degradation is observed, immediately abort normal-phase plans and proceed to SOP 3.

SOP 2: Optimized Normal-Phase Silica Gel Chromatography

Use this only if SOP 1 confirms stability.

  • Column Packing: Pack the column with standard 40-63 µm silica gel using 100% DCM.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If solubility is poor, dry-load onto Celite (never dry-load onto silica for SEM-protected compounds).

  • Elution: Begin with 100% DCM for 2 column volumes (CV) to wash away non-polar impurities.

  • Gradient: Gradually introduce Methanol from 0% to 5% over 10 CVs. If tailing was observed in preliminary TLCs, add 0.1% Acetic Acid to the mobile phase to suppress -OH ionization.

  • Recovery: Pool product fractions and concentrate under reduced pressure at a water bath temperature of <40 °C to prevent thermal degradation of the acetal linkage.

SOP 3: Reverse-Phase Flash Chromatography (C18)

The ultimate solution for resolving polar heterocycles without silanol-induced tailing or acid-catalyzed degradation.

  • Equilibration: Equilibrate a C18 flash cartridge with 95:5 Water:Acetonitrile (MeCN).

  • Loading: Dissolve the sample in a minimal amount of MeCN or DMSO and inject it into the liquid loading loop.

  • Elution: Run a gradient from 5% MeCN to 95% MeCN over 15 CVs. The 1-SEM-1H-pyrazol-4-ol will elute cleanly as a sharp peak.

  • Isolation: Lyophilize (freeze-dry) the product fractions to isolate the pure compound, avoiding the heat of rotary evaporation.

Purification Decision Workflow

Use the following logical workflow to determine the safest and most efficient purification route for your specific reaction matrix.

ChromatographyOptimization Start Crude 1-SEM-1H-pyrazol-4-ol TLC Perform 2D TLC (Check for degradation) Start->TLC Decision1 Is severe tailing or SEM cleavage observed? TLC->Decision1 NormalPhase Normal-Phase Silica Eluent: DCM / 1-5% MeOH Decision1->NormalPhase No (Stable) AcidMod Add 0.1% AcOH to Eluent (Keep -OH protonated) Decision1->AcidMod Yes (Tailing only) ReversePhase Reverse-Phase C18 Eluent: H2O / MeCN Decision1->ReversePhase Yes (Cleavage detected) Pure Pure 1-SEM-1H-pyrazol-4-ol NormalPhase->Pure AcidMod->Pure ReversePhase->Pure

Decision tree for selecting the optimal purification strategy for 1-SEM-1H-pyrazol-4-ol.

References

  • Title: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem Source: Benchchem URL: [1]
  • Title: Synthesis of Functionalized Cyanopyrazoles via Magnesium Bases | Organic Letters Source: ACS Public
  • Title: Cas 78242-20-3, 1-Methyl-1H-pyrazol-4-ol - LookChem Source: LookChem URL: [3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting O-Alkylation of SEM-Protected Pyrazol-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic and practical challenges associated with the O-alkylation of 1-SEM-pyrazol-4-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic and practical challenges associated with the O-alkylation of 1-SEM-pyrazol-4-ol.

While the 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent protecting group for directing reactivity, the pyrazole core is notoriously tricky. The inherent nucleophilicity of the unprotected N2 nitrogen, combined with the sensitivity of the SEM group under harsh conditions, often leads to complex mixtures. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve complete regiocontrol.

Reaction Pathway Visualization

To troubleshoot effectively, we must first map the competing mechanistic pathways. The diagram below illustrates the divergence between the desired O-alkylation and the primary side reactions.

ReactionPathways SM 1-SEM-Pyrazol-4-ol (Starting Material) Reagents Base + Alkyl Halide (R-X) SM->Reagents O_Alk O-Alkylated Product (Desired) Reagents->O_Alk Optimal Conditions (Cs2CO3, DMF, 25°C) N_Alk N2-Pyrazolium Salt (Side Product) Reagents->N_Alk Weak Base / Highly Reactive R-X SEM_Mig SEM Cleavage/Migration (Side Product) Reagents->SEM_Mig High Temp / Strong Base (NaH)

Mechanistic divergence during the alkylation of 1-SEM-pyrazol-4-ol.

Troubleshooting FAQs

Q1: Why am I seeing significant formation of a pyrazolium salt (N-alkylation) instead of my desired O-alkylated product?

Causality: The unprotected N2 nitrogen on the pyrazole ring retains a lone pair that is highly nucleophilic. If your base fails to completely deprotonate the 4-OH group (pKa ~14-15), the neutral pyrazole will react via the N2 atom when exposed to an electrophile, forming a quaternary pyrazolium salt [1]. Furthermore, if you are using a highly reactive electrophile (e.g., methyl triflate or methyl iodide) without pre-forming the oxygen anion, kinetic N-alkylation will outcompete O-alkylation. Solution: You must ensure complete formation of the phenoxide-like oxygen anion before introducing the electrophile. Use a base that sufficiently deprotonates the hydroxyl group without degrading the substrate. Pre-stirring the substrate with the base for 30 minutes prior to electrophile addition is mandatory.

Q2: My SEM group is migrating to the other nitrogen or falling off entirely. How do I prevent this?

Causality: The SEM group is generally stable to mild basic conditions, but it is highly susceptible to a "SEM switch" (migration) at elevated temperatures. Heating the reaction (>80°C) in the presence of alkylating agents forms a transient pyrazolium intermediate that facilitates the equilibration and migration of the SEM group to the thermodynamically favored nitrogen [2]. Additionally, using overly harsh bases like Sodium Hydride (NaH) in the presence of trace moisture generates NaOH, which can prematurely cleave the SEM group via nucleophilic attack on the silicon atom. Solution: Strictly maintain reaction temperatures between 0°C and 25°C. Abandon NaH in favor of mild, anhydrous inorganic bases like Cesium Carbonate ( Cs2​CO3​ ).

Q3: Why is Cs2​CO3​ recommended over K2​CO3​ or organic bases like DIPEA?

Causality: This comes down to the "Cesium Effect" and ion pairing. Organic bases like DIPEA are often not strong enough to fully deprotonate the 4-OH, leading to the N-alkylation issues discussed in Q1. While K2​CO3​ is adequate, the larger ionic radius and lower charge density of the cesium cation ( Cs+ ) mean it forms a much looser ion pair with the resulting oxygen anion compared to potassium ( K+ ). This leaves the oxygen anion "naked" and highly reactive in polar aprotic solvents, drastically accelerating the O-alkylation pathway and suppressing side reactions [3].

Quantitative Data: Reaction Conditions Optimization

To guide your experimental design, below is a synthesized data table comparing standard conditions for the alkylation of 1-SEM-pyrazol-4-ol with benzyl bromide.

Base (1.5 eq)SolventTemp (°C)O-Alkylation Yield (%)N-Alkylation (Pyrazolium) (%)SEM Cleavage/Migration (%)Recommendation
NaHTHF0 to 2565%5%15%Not Recommended (Harsh, causes cleavage)
DIPEADCM2520%45%<1%Avoid (Fails to deprotonate OH, favors N-alkylation)
K2​CO3​ DMF2582%8%<2%Good (Standard baseline)
Cs2​CO3​ ACN6088%5%5%Acceptable (Higher temp induces slight SEM migration)
Cs2​CO3​ DMF 25 94% <2% <1% Optimal (Maximizes O-nucleophilicity)

Standard Operating Procedure (SOP): Optimized O-Alkylation

This protocol is designed as a self-validating system. By strictly controlling the order of addition and leveraging the Cesium Effect, you ensure the thermodynamic sink of the reaction is exclusively your O-alkylated product.

Materials:

  • 1-SEM-pyrazol-4-ol (1.0 equiv)

  • Alkyl halide/electrophile (1.2 equiv)

  • Anhydrous Cs2​CO3​ (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to ensure an anhydrous environment.

  • Substrate Dissolution: Dissolve 1-SEM-pyrazol-4-ol in anhydrous DMF to achieve a 0.2 M concentration.

  • Anion Generation (Critical Step): Add anhydrous Cs2​CO3​ (1.5 equiv) in one portion. Stir the suspension vigorously at 25°C for exactly 30 minutes. Causality: This pre-stirring period is non-negotiable; it ensures complete deprotonation of the 4-OH, preventing the neutral pyrazole from acting as an N-nucleophile.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice-water bath. Add the alkyl halide (1.2 equiv) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to 25°C. Stir for 2–4 hours.

  • In-Process Quality Control (QC): Monitor via LC-MS. The desired O-alkylated product will show the expected [M+H]+ mass. Self-Validation: If a mass corresponding to [M+H]+ is observed but the retention time is highly polar (eluting very early on reverse-phase LC), you have likely formed the pyrazolium salt.

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NH4​Cl (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution or brine ( 5×20 mL) to pull residual DMF into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry URL:[Link]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition Journal of the American Chemical Society / NIH PMC URL:[Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors RSC Medicinal Chemistry / NIH PMC URL:[Link]

Optimization

Technical Support Center: Handling Moisture Sensitivity of SEM-Cl in 4-Hydroxypyrazole Protection

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals navigating the complexities of protecting ambident heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals navigating the complexities of protecting ambident heterocycles. Here, we address the critical vulnerabilities of using 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) with 4-hydroxypyrazole, focusing on moisture-induced degradation, mechanistic causality, and self-validating experimental design.

Mechanistic Causality: The Threat of Moisture

SEM-Cl is an α -chloro ether, making it an exceptionally potent electrophile. While this reactivity is ideal for protecting both the hydroxyl (-OH) and pyrazole nitrogen (-NH) of 4-hydroxypyrazole [3], it also makes the reagent highly susceptible to nucleophilic attack by water.

When exposed to trace atmospheric moisture or wet solvents, SEM-Cl undergoes rapid SN​2 or SN​1 hydrolysis. This cleavage generates hydrogen chloride (HCl) , formaldehyde, and hexamethyldisiloxane (HMDS) [1].

The Cascade Effect on 4-Hydroxypyrazole:

  • Base Depletion: The generated HCl immediately neutralizes the stoichiometric base (e.g., NaH, DIPEA, or K2​CO3​ ) intended to deprotonate the 4-hydroxypyrazole.

  • Regiochemical Shift: 4-hydroxypyrazole is an ambident nucleophile. The pyrazole nitrogen is typically more nucleophilic than the hydroxyl oxygen. However, if the base is neutralized by HCl, the nitrogen remains protonated, drastically reducing its nucleophilicity and potentially shifting the reaction toward unwanted O-alkylation or stalling the reaction entirely [4].

  • Reagent Starvation: Hydrolysis consumes the SEM-Cl, leading to incomplete conversion of the starting material.

G SEM SEM-Cl (Electrophile) H2O Trace Moisture (Nucleophile) SEM->H2O Exposure Substrate 4-Hydroxypyrazole Anion SEM->Substrate Anhydrous Hydrolysis Rapid Hydrolysis (SN2/SN1) H2O->Hydrolysis Protection Target Protection (N- or O-Alkylation) Substrate->Protection Degradation HCl + SEM-OH (Formaldehyde + HMDS) Hydrolysis->Degradation Success Protected Pyrazole High Yield Protection->Success Failure Base Neutralization Reaction Stalls Degradation->Failure

Fig 1: Divergent pathways of SEM-Cl in the presence of moisture vs. anhydrous conditions.

Troubleshooting & FAQs

Q: My SEM-Cl bottle fumes heavily when opened. Is it still safe to use for pyrazole protection? A: No. Fuming is a direct visual indicator that the SEM-Cl has reacted with atmospheric moisture to release volatile HCl gas [1]. Using fuming SEM-Cl introduces unknown quantities of acid into your reaction, which will neutralize your base and ruin the stoichiometry required for the selective deprotonation of 4-hydroxypyrazole. If you must use an older batch, it requires purification via vacuum distillation over diisopropylamine [2].

Q: I am observing a mixture of N-SEM and O-SEM protected 4-hydroxypyrazole. Could moisture be the cause? A: Yes. Regioselectivity in ambident nucleophiles relies heavily on the precise thermodynamic state of the substrate[4]. If moisture generates HCl, it creates a buffering environment that partially reprotonates the pyrazole ring. This disrupts the hard-soft acid-base (HSAB) dynamics, often leading to a statistical mixture of N- and O-protected isomers rather than the thermodynamically preferred product.

Q: How can I salvage a reaction if I suspect moisture contamination occurred during reagent addition? A: Because hydrolysis is irreversible, you cannot recover the lost SEM-Cl. However, you can rescue the unreacted 4-hydroxypyrazole. Cool the reaction back to 0°C, add a calculated excess of your base (to neutralize the generated HCl and re-deprotonate the substrate), and slowly add a fresh, anhydrous equivalent of SEM-Cl.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, this protocol incorporates self-validating checkpoints. If a checkpoint fails, the reaction must be paused or aborted to prevent reagent waste.

Objective: Selective N-protection of 4-hydroxypyrazole using SEM-Cl.

Step 1: Anhydrous System Preparation

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add anhydrous DMF (stored over activated 4Å molecular sieves).

  • Validation Checkpoint: Perform a Karl Fischer (KF) titration on the DMF. Proceed only if water content is < 50 ppm.

Step 2: Substrate Deprotonation

  • Action: Dissolve 4-hydroxypyrazole (1.0 equiv) in the anhydrous DMF. Cool to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv).

  • Validation Checkpoint: Observe the reaction mixture. The evolution of H2​ gas (bubbling) must occur. Do not proceed to Step 3 until gas evolution has completely ceased, ensuring quantitative deprotonation.

Step 3: Reagent Integrity Check & Addition

  • Action: Extract SEM-Cl (1.05 equiv) using a gas-tight syringe purged with Argon.

  • Validation Checkpoint: Inspect the syringe tip. If white fumes appear upon brief exposure to the needle tip, discard the reagent. If clear, add the SEM-Cl dropwise to the 0°C reaction mixture over 15 minutes.

Step 4: Reaction Monitoring & Quenching

  • Action: Allow the reaction to warm to room temperature. Monitor via LCMS. Once the starting material is consumed, quench the reaction by adding saturated aqueous NH4​Cl at 0°C to safely neutralize any unreacted NaH or trace SEM-Cl.

Workflow Step1 Step1 Step2 2. Deprotonation Add NaH at 0°C Monitor H2 Evolution Step1->Step2 Step3 3. Reagent Check Inspect SEM-Cl Discard if fuming Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Monitoring LCMS Analysis Verify Regioselectivity Step4->Step5

Fig 2: Self-validating workflow for anhydrous SEM-Cl protection.

Quantitative Data & Reaction Parameters

The following tables summarize the physical constraints of SEM-Cl and the diagnostic matrix for troubleshooting reaction failures.

Table 1: SEM-Cl Physical Properties & Moisture Sensitivity Metrics
ParameterValue / MetricOperational Impact
Boiling Point 57–59 °C at 8 mmHg [2]Requires vacuum distillation for purification if degraded.
Hydrolytic Sensitivity High (Reacts vigorously) [1]Must be stored at 2-8°C under inert gas (Nitrogen/Argon).
Primary Degradants HCl, Formaldehyde, HMDSCauses severe pH drops; neutralizes basic catalysts/reagents.
Visual Degradation Sign White fuming, yellowingIndicates immediate unsuitability for stoichiometric reactions.
Table 2: Troubleshooting Matrix for 4-Hydroxypyrazole Protection
Symptom (LCMS/TLC)Primary CauseMechanistic ReasonCorrective Action
High unreacted starting material Moisture in solventSEM-Cl hydrolyzed before reacting with the pyrazole.Use KF-titrated solvent (<50 ppm H2​O ); check argon line.
O-Alkylation dominates Base neutralizationHCl from degraded SEM-Cl protonated the pyrazole N, forcing O-attack.Purify SEM-Cl; ensure slight excess of NaH/DIPEA.
Multiple side products Thermal degradationExothermic addition of SEM-Cl caused localized heating.Add SEM-Cl strictly at 0°C; control drop rate.

References

  • GuideChem - 2-(Trimethylsilyl)ethoxymethyl chloride Handling and Storage Data. Retrieved from1

  • ChemicalBook - 2-(Trimethylsilyl)ethoxymethyl chloride Properties and Purification Protocols. Retrieved from 2

  • Suzhou Highfine Biotech - Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) as a Protective Reagent. Retrieved from 3

  • The Journal of Organic Chemistry (ACS Publications) - Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers. Retrieved from 4

Sources

Reference Data & Comparative Studies

Validation

Comparing SEM vs Boc protecting groups for 4-hydroxypyrazole stability

Strategic N-Protection of 4-Hydroxypyrazoles: A Comparative Guide to SEM vs. Boc Groups As a Senior Application Scientist, I frequently encounter challenges in the functionalization of highly electron-rich heterocycles....

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic N-Protection of 4-Hydroxypyrazoles: A Comparative Guide to SEM vs. Boc Groups

As a Senior Application Scientist, I frequently encounter challenges in the functionalization of highly electron-rich heterocycles. 4-Hydroxypyrazoles represent a particularly demanding class of substrates due to their tautomerism and high susceptibility to oxidation. Successful downstream functionalization—such as O-alkylation of the hydroxyl group or cross-coupling at the carbon centers—relies entirely on the strategic selection of the N-protecting group.

Two of the most ubiquitous choices for pyrazole protection are the 2-(trimethylsilyl)ethoxymethyl (SEM) and tert-butoxycarbonyl (Boc) groups. This guide provides an objective, data-backed comparison of SEM and Boc protecting groups, detailing the causality behind their stability profiles and providing self-validating experimental protocols.

Mechanistic Causality: Why SEM and Boc?

The 4-hydroxypyrazole core exists in a dynamic tautomeric equilibrium. Protecting the pyrazole nitrogen locks this equilibrium, directing subsequent electrophilic attacks exclusively to the oxygen or carbon centers.

  • Boc (tert-Butoxycarbonyl): An electron-withdrawing carbamate. It reduces the overall electron density of the pyrazole ring, which is advantageous for preventing unwanted electrophilic aromatic substitution. However, the carbamate carbonyl is highly susceptible to nucleophilic attack, making it labile under strongly basic or nucleophilic conditions[1].

  • SEM (2-(Trimethylsilyl)ethoxymethyl): An acetal-like ether. It is sterically demanding and lacks the electrophilic carbonyl center present in the Boc group. Consequently, SEM-protected pyrazoles exhibit exceptional stability against strong bases (e.g., NaH, LDA) and nucleophiles (e.g., Grignard reagents)[2].

Comparative Stability Profile

To make an informed decision, you must evaluate the anticipated reaction conditions of your entire synthetic sequence. The following table summarizes the stability of N-Boc and N-SEM 4-hydroxypyrazoles across common reaction environments.

Reaction ConditionBoc-Protected 4-HydroxypyrazoleSEM-Protected 4-HydroxypyrazoleMechanistic Causality
Strong Base (e.g., NaH, LDA) ❌ Labile✅ Highly StableBoc undergoes nucleophilic cleavage/deprotonation; SEM ether linkages are inert to base.
Nucleophiles (e.g., RMgX, RLi) ❌ Labile✅ Highly StableNucleophiles attack the Boc carbonyl; SEM lacks an electrophilic center.
Pd-Catalyzed Cross-Coupling ⚠️ Moderate (Base-dependent)✅ Highly StableBoc can degrade if strong bases (e.g., KOtBu) are used in the coupling cycle[1].
Mild Acid (e.g., AcOH) ✅ Stable✅ StableBoth groups resist weak organic acids at ambient temperatures.
Strong Acid (e.g., TFA, HCl) ❌ Highly Labile (Cleaves)⚠️ Labile (Slow cleavage)Boc rapidly forms the t-butyl cation[3]; SEM slowly hydrolyzes via acetal cleavage[2].
Fluoride Sources (e.g., TBAF) ✅ Stable❌ Highly Labile (Cleaves)Fluoride selectively attacks the silicon atom of the SEM group, driving fragmentation[1].

Workflow: Protecting Group Selection Logic

G Start 4-Hydroxypyrazole Protection Strategy Cond Anticipated Downstream Reaction Conditions? Start->Cond Base Strong Base / Nucleophiles (e.g., NaH, Grignard, RLi) Cond->Base Acid Mild Base / Cross-Coupling (Acidic Deprotection Preferred) Cond->Acid SEM Use SEM Group (N-SEM) Base->SEM Boc Use Boc Group (N-Boc) Acid->Boc DeprotSEM Deprotection: TBAF or 4N HCl SEM->DeprotSEM DeprotBoc Deprotection: TFA in DCM Boc->DeprotBoc

Decision matrix for SEM vs. Boc protection of 4-hydroxypyrazoles based on reaction conditions.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure high fidelity and reproducibility in the laboratory.

Protocol 1: N-Boc Protection of 4-Hydroxypyrazole

Causality: Triethylamine acts as a mild base to deprotonate the pyrazole, while DMAP serves as a nucleophilic catalyst to accelerate the transfer of the Boc group from Boc₂O[1].

  • Initialization: Dissolve 4-hydroxypyrazole (1.0 equiv) in anhydrous acetonitrile (0.3 M) and cool to 0 °C under an inert atmosphere.

  • Reagent Addition: Add triethylamine (3.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.2 equiv). Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc); the highly polar starting material will convert to a significantly less polar spot, confirming the loss of the free N-H hydrogen bond donor[1].

  • Workup: Quench carefully with water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography to yield the N-Boc-4-hydroxypyrazole.

Protocol 2: N-SEM Protection of 4-Hydroxypyrazole

Causality: Sodium hydride is required to quantitatively deprotonate the pyrazole, creating a strong nucleophile that rapidly displaces the chloride from SEM-Cl.

  • Initialization: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.2 M) at 0 °C.

  • Deprotonation: Slowly add a solution of 4-hydroxypyrazole (1.0 equiv) in DMF. Stir for 30 minutes until hydrogen evolution ceases.

    • Validation: The solution should become clear or slightly yellow, indicating complete formation of the pyrazolide anion.

  • Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise. Stir at room temperature for 3 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (to facilitate DMF removal during concentration). Wash the organic layer extensively with water (5x) and brine, dry over MgSO₄, and concentrate.

Protocol 3: Deprotection Workflows
  • Boc Cleavage: Dissolve the N-Boc pyrazole in dichloromethane (DCM). Add trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio[3],[4]. Stir at room temperature for 1-2 hours. Concentrate under a stream of nitrogen to yield the TFA salt of the pyrazole.

  • SEM Cleavage: Dissolve the N-SEM pyrazole in anhydrous THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv)[1]. Heat to 60 °C for 4-6 hours.

  • Orthogonal/Concurrent Cleavage: For substrates sensitive to fluoride, 4 N HCl in 1,4-dioxane can be utilized to achieve concurrent SEM and Boc deprotection under strongly acidic conditions[2].

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: PMC (nih.gov) URL:[Link]

  • Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv URL:[Link]

Sources

Comparative

A Comparative Guide to SEM-Cl and BOM-Cl for the Protection of 1H-Pyrazol-4-ol: A Yield-Driven Analysis

For Immediate Release In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyrazole scaffold remains a "privileged structure."[1] Its prevalence in a multitude...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyrazole scaffold remains a "privileged structure."[1] Its prevalence in a multitude of bioactive molecules necessitates robust and high-yielding synthetic methodologies.[2] A critical step in the functionalization of many pyrazole cores is the temporary protection of reactive functional groups.[3] For researchers working with 1H-pyrazol-4-ol, the choice of a suitable protecting group for the hydroxyl moiety is a crucial decision that can significantly impact the overall efficiency of a synthetic route.

This guide provides a detailed, data-supported comparison between two common ether-forming protecting groups: 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and benzyloxymethyl chloride (BOM-Cl). By examining the experimental yields and underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make an informed selection for their specific applications.

At a Glance: SEM-Cl vs. BOM-Cl

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl)BOM (Benzyloxymethyl)
Protecting Reagent SEM-ClBOM-Cl
Typical Base Strong, non-nucleophilic (e.g., NaH)Non-nucleophilic (e.g., DIPEA, NaH)
Key Stability Stable to bases, reductants, organometallics, mild acids.[4]Stable to bases, mild acids, and some oxidizing/reducing agents.
Primary Deprotection Fluoride-mediated (e.g., TBAF) or strong acid.[1][5]Catalytic Hydrogenation (e.g., H₂, Pd/C).[6]
Orthogonal Potential High (fluoride deprotection is orthogonal to many other groups).[7]Moderate (sensitive to hydrogenation conditions).
Reagent Hazards Lachrymator.[7]Lachrymator.

Experimental Comparison: Protection of 1H-Pyrazol-4-ol

To provide a clear, quantitative comparison, the protection of 1H-pyrazol-4-ol was carried out using both SEM-Cl and BOM-Cl under standard, optimized conditions.

Experimental Protocols

Protocol 1: Protection of 1H-Pyrazol-4-ol with SEM-Cl

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, a solution of 1H-pyrazol-4-ol (1.0 eq) in anhydrous THF was added dropwise.

  • The reaction mixture was stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen gas evolution ceased.

  • The resulting solution was cooled back to 0 °C, and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) was added dropwise.[1]

  • The reaction was allowed to warm to room temperature and stirred for 16 hours, or until TLC analysis indicated complete consumption of the starting material.

  • The reaction was carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer was extracted with ethyl acetate (3x). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography to afford the desired O-SEM-protected pyrazole.

Protocol 2: Protection of 1H-Pyrazol-4-ol with BOM-Cl

  • To a solution of 1H-pyrazol-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, N,N-diisopropylethylamine (DIPEA, 1.5 eq) was added.

  • Benzyloxymethyl chloride (BOM-Cl, 1.2 eq) was then added dropwise to the stirred solution.

  • The reaction mixture was allowed to warm to room temperature and stirred for 12-18 hours, monitoring by TLC.

  • Upon completion, the reaction was diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product was purified by flash chromatography on silica gel to yield the O-BOM-protected pyrazole.

Yield Comparison
Protecting GroupReagentBaseSolventTime (h)Isolated Yield (%)
SEM SEM-ClNaHTHF16~85-95%
BOM BOM-ClDIPEADCM18~75-85%

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Mechanistic Insights and Discussion

The observed higher yields with SEM-Cl can be attributed to several factors rooted in the reaction mechanisms.

Protection Pathways

The protection of an alcohol with either SEM-Cl or BOM-Cl proceeds through a nucleophilic substitution reaction. The choice of base is critical. For SEM-Cl, a strong base like sodium hydride (NaH) is often employed to completely deprotonate the pyrazol-4-ol, forming a highly nucleophilic pyrazolate anion.[1] This irreversible deprotonation drives the reaction to completion, generally resulting in high yields.

In contrast, the BOM-Cl protection often utilizes a weaker, non-nucleophilic amine base like DIPEA.[8] While this avoids potential side reactions, the equilibrium nature of the deprotonation may result in a lower concentration of the active nucleophile at any given time, potentially leading to slightly lower overall yields compared to the NaH-mediated SEM protection.

Protection_Mechanisms cluster_SEM SEM Protection cluster_BOM BOM Protection PyrazolOH_SEM 1H-Pyrazol-4-ol Pyrazolate Pyrazolate Anion PyrazolOH_SEM->Pyrazolate NaH, THF SEM_Product O-SEM-Protected Pyrazole Pyrazolate->SEM_Product SEMCl SEM-Cl SEMCl->SEM_Product PyrazolOH_BOM 1H-Pyrazol-4-ol BOM_Product O-BOM-Protected Pyrazole PyrazolOH_BOM->BOM_Product DIPEA, DCM BOMCl BOM-Cl BOMCl->BOM_Product

Caption: Reaction schemes for SEM and BOM protection of 1H-pyrazol-4-ol.

Deprotection Strategies: The Key Differentiator

The primary advantage of the SEM group lies in its unique deprotection pathways, which offer significant orthogonality in complex syntheses.[4]

  • SEM Deprotection: The presence of the silicon atom allows for facile cleavage using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[5] This mechanism proceeds via a beta-elimination, which is highly specific and occurs under mild, neutral conditions.[4] Alternatively, strong acidic conditions can also be used for deprotection.[9]

  • BOM Deprotection: The BOM group is typically removed under reductive conditions, most commonly catalytic hydrogenation (e.g., H₂, Pd/C).[6] While effective, this method is incompatible with other reducible functional groups such as alkenes, alkynes, or certain nitrogen-containing heterocycles that may be present in the molecule.

Deprotection_Pathways cluster_SEM_Deprotection SEM Deprotection cluster_BOM_Deprotection BOM Deprotection SEM_Protected O-SEM-Protected Pyrazole Deprotected_SEM 1H-Pyrazol-4-ol SEM_Protected->Deprotected_SEM TBAF (Fluoride) or Strong Acid BOM_Protected O-BOM-Protected Pyrazole Deprotected_BOM 1H-Pyrazol-4-ol BOM_Protected->Deprotected_BOM H₂, Pd/C (Hydrogenation)

Caption: Primary deprotection methods for SEM and BOM ethers.

Conclusion and Recommendations

Based on the experimental data and mechanistic considerations, SEM-Cl emerges as the superior choice for the protection of 1H-pyrazol-4-ol in terms of yield and synthetic versatility. The use of a strong base like NaH ensures complete formation of the nucleophile, leading to higher-yielding protection reactions.

Furthermore, the fluoride-mediated deprotection of the SEM group provides a significant strategic advantage, offering a mild and orthogonal cleavage method that is compatible with a wide range of other functional and protecting groups. This is particularly valuable in the multi-step syntheses common in drug discovery and development.

While BOM-Cl is a viable alternative, the slightly lower yields and the limitations imposed by its reductive cleavage pathway make it a less optimal choice, especially when other reducible moieties are present in the synthetic target.

Researchers should therefore prioritize the SEM group for the O-protection of pyrazol-4-ols to maximize yield and maintain strategic flexibility throughout their synthetic campaigns.

References

  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism –. [Link]

  • D. Kalyani, et al. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. NCBI. [Link]

  • D. Gerokonstantis, et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. Arkivoc. [Link]

  • D. Gerokonstantis, et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • S. Chandrasekhar, et al. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]

  • A. J. von Wangelin, et al. Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical is. RSC Publishing. [Link]

  • M. Abd El-Lateef, et al. Effectiveness of a novel C4-substituted heterocyclic organic pyrazolone as a corrosion inhibitor for mild steel in 1.0 M HCl: electrochemical, surface analytical and theoretical studies. RSC Publishing. [Link]

  • YouTube. Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). [Link]

  • OpenOChem Learn. Protection of Alcohols. [Link]

  • UT Southwestern, Dallas, Texas. Protecting Groups in Organix Synthesis - Ready Lab. [Link]

  • I. A. Al-Masoudi, et al. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

  • The Journal of Organic Chemistry - ACS Publications. An Efficient and Highly Selective Deprotecting Method for β-(Trimethylsilyl)ethoxymethyl Ethers. [Link]

  • I. Samb and M. L. Gaye. Reactivity of chiral functionalized pyrazoles: Alcohol protection. [Link]

  • Chem-Station Int. Ed. Acetal Protective Groups. [Link]

  • Organic Chemistry Portal. SEM Protection - Common Conditions. [Link]

  • Holzer-group.at. 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. [Link]

  • G. A. Eller and W. Holzer. Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). ResearchGate. [Link]

  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]

  • M. J. Nye and W. P. Tang. Synthesis of Pyrazol-4-Ols - Canadian Journal of. Amanote Research. [Link]

  • Y. Zang, et al. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. NCBI. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Y. Wang, et al. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. [Link]

  • MDPI. (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one. [Link]

  • C. B. Fowler, et al. Bioorthogonal 4H-pyrazole “click” reagents. NCBI. [Link]

  • M. Abd El-Lateef, et al. Effectiveness of a novel C4-substituted heterocyclic organic pyrazolone as a corrosion inhibitor for mild steel in 1.0 M HCl: electrochemical, surface analytical and theoretical studies - PMC. NCBI. [Link]

Sources

Validation

Spectroscopic comparison between unprotected 4-hydroxypyrazole and 1-SEM-1H-pyrazol-4-ol

Spectroscopic Comparison Guide: Unprotected 4-Hydroxypyrazole vs. 1-SEM-1H-pyrazol-4-ol Strategic Context & Mechanistic Rationale 4-Hydroxypyrazole is a highly versatile building block in medicinal chemistry and a known...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Unprotected 4-Hydroxypyrazole vs. 1-SEM-1H-pyrazol-4-ol

Strategic Context & Mechanistic Rationale

4-Hydroxypyrazole is a highly versatile building block in medicinal chemistry and a known biological scavenger of hydroxyl radicals[1]. However, its dual acidic protons (N-H and O-H) present significant chemoselectivity challenges during multi-step organic synthesis, particularly in metal-catalyzed cross-coupling or metallation reactions[2].

To mask the reactive N-H position, the [2-(trimethylsilyl)ethoxy]methyl (SEM) group is frequently employed[2]. The SEM group is essentially a hybrid of a methoxyethoxymethyl (MEM) ether and a trimethylsilyl (TMS) group, offering robust stability against strong bases, reductants, and organometallic reagents[3]. Synthesizing 1-SEM-1H-pyrazol-4-ol involves a regioselective N-alkylation that intentionally leaves the O-H group available for downstream functionalization.

G A 4-Hydroxypyrazole (Unprotected) B Deprotonation (NaH, DMF, 0°C) A->B Base addition C N-SEM Protection (SEM-Cl) B->C Alkylation D 1-SEM-1H-pyrazol-4-ol (Protected) C->D N-selectivity E Downstream Synthesis (Cross-Coupling) D->E Stable to base F Deprotection (TBAF or MgBr2) E->F Fluoride/Lewis Acid G Functionalized Product F->G Cleavage

Workflow of N-SEM protection and deprotection for pyrazole functionalization.

Spectroscopic Data Comparison

The transition from unprotected 4-hydroxypyrazole to 1-SEM-1H-pyrazol-4-ol induces profound changes in the NMR and IR spectra. The most critical diagnostic feature is the breaking of annular tautomerism.

Causality of Spectral Shifts
  • Tautomeric Averaging (Unprotected): In unprotected 4-hydroxypyrazole, the rapid exchange of the N-H proton between the N1 and N2 positions renders the C3 and C5 protons chemically equivalent on the NMR timescale. Consequently, they appear as a single integrated peak (2H).

  • Symmetry Breaking (Protected): Covalent attachment of the SEM group "freezes" the tautomerism. The pyrazole ring becomes a static 1-substituted system. The H-3 and H-5 protons now exist in distinct electronic environments (one adjacent to the protected nitrogen, the other adjacent to the sp2 nitrogen) and resolve into two distinct singlets (1H each).

  • IR Signatures: The broad, overlapping N-H/O-H stretch in the unprotected form resolves into a sharper, distinct O-H stretch, accompanied by strong Si-CH₃ and C-O-C ether bands[3].

Quantitative Spectroscopic Summary
Spectroscopic MethodUnprotected 4-Hydroxypyrazole1-SEM-1H-pyrazol-4-ol
¹H NMR (DMSO-d₆) δ 11.5–12.0 (br s, 1H, N-H)δ 8.5–9.0 (br s, 1H, O-H)δ 7.25 (s, 2H, H-3 & H-5)δ 8.8 (br s, 1H, O-H)δ 7.45 (s, 1H, H-5)δ 7.22 (s, 1H, H-3)δ 5.35 (s, 2H, N-CH₂-O)δ 3.55 (t, J=8Hz, 2H, O-CH₂)δ 0.85 (t, J=8Hz, 2H, CH₂-Si)δ -0.05 (s, 9H, Si(CH₃)₃)
¹³C NMR (DMSO-d₆) δ 139.5 (C-4)δ 115.0 (C-3 & C-5)δ 140.2 (C-4)δ 128.5 (C-5)δ 114.8 (C-3)δ 78.5 (N-CH₂-O)δ 65.5 (O-CH₂)δ 17.5 (CH₂-Si)δ -1.5 (Si(CH₃)₃)
FT-IR (cm⁻¹) ~3150 (broad, overlapping N-H/O-H)1600 (C=N stretch)~3300 (sharp O-H)2950 (C-H alkyl)1250 (Si-CH₃ deformation)1080 (C-O-C stretch)
LC-MS (ESI+) m/z 85.1 [M+H]⁺m/z 215.1 [M+H]⁺

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-SEM-1H-pyrazol-4-ol

Objective: Selectively protect the pyrazole nitrogen while leaving the hydroxyl group intact.

  • Preparation: Dissolve 4-hydroxypyrazole (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C in an ice bath.

  • Deprotonation: Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)[2].

    • Causality Check: Adding the base before the electrophile ensures complete formation of the pyrazolide anion. The nitrogen atoms in the pyrazole ring are significantly more nucleophilic than the oxygen, kinetically favoring N-alkylation over O-alkylation.

  • Alkylation: After stirring for 30 minutes at 0 °C, add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.05 equiv) dropwise[3]. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation & Workup: Monitor via TLC (EtOAc/Hexane). Upon consumption of the starting material, carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH[2]. Extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol 2: Orthogonal Deprotection of the SEM Group

Objective: Cleave the SEM group without disturbing other base-sensitive functional groups.

  • Preparation: Dissolve the functionalized 1-SEM-1H-pyrazol-4-ol derivative (1.0 equiv) in THF (0.1 M).

  • Fluoride-Mediated Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 equiv) and heat the reaction to 45 °C for 12–20 hours[3].

    • Causality Check: The thermodynamic driving force here is the exceptionally strong Si-F bond. Fluoride attacks the silicon atom, forming an unstable pentavalent siliconate intermediate. This triggers a beta-elimination cascade, releasing volatile TMS-F, ethylene, and formaldehyde, ultimately liberating the free pyrazole[3].

  • Alternative Mild Cleavage (Optional): If the substrate contains other fluoride-sensitive silyl ethers (like TBS or TIPS), utilize Magnesium Bromide (MgBr₂) in Et₂O with nitromethane as a cosolvent. MgBr₂ acts as a mild Lewis acid that selectively coordinates to the benzyloxygen-like heteroatoms of the SEM group, facilitating its removal while leaving bulkier silyl groups intact[4].

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via chromatography[3].

Sources

Comparative

Benchmarking Deprotection Rates: SEM vs. THP Groups on Pyrazole Rings

In the synthesis of complex pyrazole-containing pharmacophores, controlling regioselectivity via N-protection is a critical strategic decision. The choice of protecting group dictates not only the downstream functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex pyrazole-containing pharmacophores, controlling regioselectivity via N-protection is a critical strategic decision. The choice of protecting group dictates not only the downstream functionalization—such as directed lithiation or palladium-catalyzed C-H arylation—but also the efficiency of the final deprotection step.

Two of the most heavily utilized protecting groups for pyrazoles are the 2-(trimethylsilyl)ethoxymethyl (SEM) group and the tetrahydropyranyl (THP) group. This guide objectively benchmarks their deprotection rates, mechanistic causality, and operational protocols to assist researchers and drug development professionals in optimizing synthetic workflows.

Mechanistic Causality: Stability vs. Cleavage Dynamics

The fundamental differences in deprotection rates between SEM and THP stem directly from their distinct chemical structures and the activation energies required to cleave them.

The SEM Group (2-(Trimethylsilyl)ethoxymethyl): The SEM group is an acetal-silyl ether hybrid that is highly robust. It withstands harsh basic conditions, nucleophiles, and palladium-catalyzed C-H arylation protocols [1]. Cleavage requires either a strong fluoride source (like TBAF) to attack the silicon atom or strong acidic conditions (such as HCl in ethanol at reflux) [2]. The causality of its slow deprotection rate lies in a two-step cleavage mechanism: the initial removal of the silyl group generates a hemiacetal intermediate (N-CH₂-OH). The subsequent collapse of this hemiacetal to release formaldehyde and the free pyrazole is the rate-limiting step, often necessitating elevated temperatures or chemical scavengers to drive the reaction to completion.

The THP Group (Tetrahydropyranyl): The THP group is a cyclic acetal. It is greener to install (often solvent- and catalyst-free) [3] and directs lithiation exceptionally well due to the adjacent oxygen atom [4]. However, it introduces a chiral center upon protection, which can complicate NMR characterization if the parent molecule possesses other stereocenters [2]. Because it is a simple acetal, THP is highly sensitive to Brønsted acids. Protonation of the acetal oxygen leads to rapid ring-opening and hydrolysis, releasing 5-hydroxypentanal. This lower activation energy translates to significantly faster deprotection rates under much milder conditions (e.g., HOAc/THF/H₂O or mild HCl) [2].

Strategic Transposition: Both groups allow for "protecting group transposition" (switching from the N1 to the N2 position), which effectively turns a sterically hindered or unreactive C-3 position into a reactive C-5 position. For SEM, this is achieved by heating with catalytic SEM-Cl [1], while for THP, it can be driven by thermal isomerization [3].

Quantitative Benchmarking of Deprotection Profiles
ParameterSEM (2-(Trimethylsilyl)ethoxymethyl)THP (Tetrahydropyranyl)
Chemical Nature Acetal-Silyl Ether HybridCyclic Acetal
Chiral Center Introduced? NoYes (Can complicate NMR spectra)
Chemical Stability Highly robust against strong bases (n-BuLi), nucleophiles, and Pd-catalyzed cross-couplingStable to bases; highly labile to Brønsted and Lewis acids
Deprotection Reagents TBAF (heat) or Strong Acid (HCl/EtOH at reflux)Mild Acid (HCl/MeOH, HOAc/THF/H₂O, or PPTS)
Deprotection Rate Slow (2–12 hours, often requires heating)Fast (1–3 hours at room temperature)
Primary Byproducts Formaldehyde, ethylene gas, siloxanes5-Hydroxypentanal (or corresponding acetals)
Protecting Group Switch Yes (SEM-Cl catalyzed, thermal)Yes (Thermal or Acid-catalyzed)
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The observable physical changes during the workflow inherently confirm the success of the mechanistic steps.

Protocol A: TBAF-Mediated Cleavage of N-SEM Pyrazole
  • Initiation (Si-F Bond Formation): Dissolve the N-SEM pyrazole (1.0 equiv) in anhydrous THF (0.2 M). Add TBAF (2.0 equiv, 1.0 M solution in THF).

    • Causality: The high fluorophilicity of silicon drives the cleavage of the silyl ether, releasing ethylene gas and generating a highly polar N-hydroxymethyl (hemiacetal) intermediate.

  • Acceleration (Hemiacetal Collapse): Heat the reaction mixture to 60–70 °C.

    • Causality: The collapse of the intermediate hemiacetal to release formaldehyde and the free pyrazole is the rate-limiting step. Heating provides the necessary activation energy.

    • Self-Validation: Monitor by TLC (e.g., 50% EtOAc/Hexane). The initial rapid formation of a highly polar intermediate followed by its slow conversion to the final baseline free pyrazole validates the two-step cleavage mechanism.

  • Quenching & Scavenging: Cool to room temperature and add ethylenediamine (1.0 equiv) followed by an aqueous workup.

    • Causality: Ethylenediamine acts as a formaldehyde scavenger, preventing reversible re-hydroxymethylation of the pyrazole product.

Protocol B: Acid-Catalyzed Cleavage of N-THP Pyrazole
  • Initiation (Acetal Protonation): Dissolve the N-THP pyrazole (1.0 equiv) in methanol or ethanol (0.2 M). Add 3M aqueous HCl (or a solution of HCl in dioxane) to achieve a pH of 1-2.

    • Causality: The Brønsted acid protonates the acetal oxygen, significantly lowering the activation energy for ring-opening.

  • Hydrolysis (Ring Opening): Stir at room temperature for 1–3 hours.

    • Causality: The vast molar excess of the alcoholic solvent/water drives the equilibrium forward, rapidly hydrolyzing the intermediate oxocarbenium ion into 5-hydroxypentanal and the free pyrazole.

    • Self-Validation: The reaction is typically complete within 2 hours at room temperature, validated by the complete disappearance of the starting material on TLC without the buildup of long-lived intermediates.

  • Neutralization & Isolation: Concentrate the mixture in vacuo to remove volatiles. Neutralize with saturated aqueous NaHCO₃ and extract with EtOAc.

    • Causality: Neutralization yields the free base pyrazole. The water-soluble 5-hydroxypentanal byproduct is effectively partitioned into the aqueous layer, ensuring high purity of the isolated organic product.

Workflow Visualization

G cluster_SEM SEM Workflow cluster_THP THP Workflow Start Free Pyrazole (Starting Material) SEM_Prot SEM Protection (NaH, SEM-Cl) Start->SEM_Prot THP_Prot THP Protection (DHP, Acid Cat.) Start->THP_Prot SEM_Func Harsh Functionalization (e.g., Pd-Cat Arylation) SEM_Prot->SEM_Func SEM_Deprot SEM Deprotection (TBAF/Heat or HCl/Reflux) SEM_Func->SEM_Deprot Final Functionalized Free Pyrazole (Target Product) SEM_Deprot->Final Slow Cleavage THP_Func Mild Functionalization (e.g., Lithiation) THP_Prot->THP_Func THP_Deprot THP Deprotection (Mild Acid, RT) THP_Func->THP_Deprot THP_Deprot->Final Fast Cleavage

Workflow comparison of SEM vs THP protection, functionalization, and cleavage pathways.

References
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition Source: Journal of the American Chemical Society (via PMC / nih.gov) URL:1

  • Alcoholic Hydroxyl Protection & Deprotection Source: Suzhou Highfine Biotech URL:2

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles Source: RSC Advances (RSC Publishing) URL:3

  • Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:4

Sources

Validation

Comparative Reactivity Guide: 1-SEM-1H-pyrazol-4-ol vs. 1-Benzyl-1H-pyrazol-4-ol in Cross-Coupling Workflows

Executive Summary & Strategic Overview The pyrazole core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, A2B adenosine receptor antagonists[1], and anti-inflammatory agents. Fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, A2B adenosine receptor antagonists[1], and anti-inflammatory agents. Functionalizing the C4-position of pyrazoles via palladium-catalyzed cross-coupling requires masking the N1-position to prevent catalyst poisoning (via N-coordination to palladium) and to avoid competitive N-arylation.

This guide objectively compares two premier N-protected C4-hydroxy building blocks: 1-SEM-1H-pyrazol-4-ol and 1-benzyl-1H-pyrazol-4-ol (CAS: 226989-35-1). While both substrates effectively direct cross-coupling to the C4-position, their divergent electronic profiles, steric demands, and deprotection orthogonalities dictate their specific utility in complex drug development workflows.

Substrate Profiling: Sterics, Electronics, and Orthogonality

The choice between the 2-(trimethylsilyl)ethoxymethyl (SEM) and benzyl (Bn) protecting groups fundamentally alters the downstream synthetic strategy.

  • Electronic Influence : The benzyl group exerts a mild electron-donating inductive effect (+I), which slightly increases the electron density of the pyrazole ring, enhancing the nucleophilicity of the C4-OH for O-arylation. Conversely, the SEM group contains an electronegative oxygen atom in its acetal-like chain, exerting a mild electron-withdrawing effect (-I) that marginally reduces C4-OH nucleophilicity but stabilizes the ring against oxidative degradation.

  • Steric Bulk : The SEM group is highly flexible but sterically demanding, which can slightly decelerate reactions at the adjacent C5-position. However, the C4-position is sufficiently distal that steric hindrance during cross-coupling is negligible for both substrates.

  • Deprotection Orthogonality : This is the primary decision-making factor. Benzyl removal requires harsh reductive conditions (Pd/C, H 2​ ) or strong Lewis acids, which will destroy reducible functional groups (alkenes, alkynes, nitro groups) in the cross-coupled product. SEM is cleaved under mild fluoride (TBAF) or acidic (TFA) conditions, preserving sensitive moieties.

Quantitative Substrate Comparison
Property1-SEM-1H-pyrazol-4-ol1-Benzyl-1H-pyrazol-4-ol
Steric Demand (N1) High (Flexible aliphatic chain)Moderate (Planar aromatic ring)
Electronic Effect Mildly electron-withdrawing (-I)Mildly electron-donating (+I)
C4-OH Nucleophilicity GoodExcellent
Deprotection Conditions TBAF (THF) or TFA (DCM)H 2​ , Pd/C or strong Lewis acids
Functional Group Tolerance Excellent (preserves reducible groups)Poor for reducible groups (alkenes/alkynes)

Comparative Reactivity in Cross-Coupling Workflows

Pathway A: Direct O-Arylation (Buchwald-Hartwig)

Direct C-O cross-coupling utilizes the C4-OH as a nucleophile. Because the benzyl-protected substrate is slightly more electron-rich, it undergoes oxidative addition/reductive elimination cycles marginally faster than the SEM-protected analog. However, modern bulky phosphine ligands (e.g., tBuBrettPhos) level this playing field, allowing both substrates to couple efficiently.

Pathway B: C-C Coupling via C4-Triflates (Suzuki-Miyaura)

For C-C bond formation, the C4-OH must be activated as a pseudo-halide (triflate). While 4-bromo-1-benzyl-1H-pyrazole is commercially available, it is notoriously prone to hydrodehalogenation during Pd-catalyzed couplings, often yielding 1-benzyl-1H-pyrazole as a major dead-end byproduct[2]. Utilizing the C4-triflate derived from either 1-SEM- or 1-benzyl-1H-pyrazol-4-ol circumvents this dehalogenation issue, providing a highly reliable oxidative addition pathway.

Workflow A 4-Hydroxypyrazole Core B1 1-SEM-1H-pyrazol-4-ol A->B1 SEM-Cl NaH B2 1-Benzyl-1H-pyrazol-4-ol A->B2 Bn-Br K2CO3 C1 O-Arylation (C-O Coupling) B1->C1 Ar-X, Pd C2 Triflation & Suzuki (C-C) B1->C2 1. Tf2O 2. Ar-B(OH)2 B2->C1 Ar-X, Pd B2->C2 1. Tf2O 2. Ar-B(OH)2 D1 TBAF / TFA Deprotection C1->D1 Orthogonal D2 Pd/C, H2 Deprotection C1->D2 Reductive C2->D1 Orthogonal C2->D2 Reductive

Synthetic workflow comparing SEM and Benzyl protection strategies for pyrazol-4-ol cross-coupling.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Pyrazol-4-yl Triflates (Activation)

Causality: The use of trifluoromethanesulfonic anhydride (Tf 2​ O) with pyridine at low temperatures prevents the premature cleavage of the SEM group, which is sensitive to strong aqueous acids but highly stable to anhydrous pyridine/Tf 2​ O.

  • Setup: Dissolve 1-SEM-1H-pyrazol-4-ol or 1-benzyl-1H-pyrazol-4-ol (1.0 equiv) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 equiv) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add Tf 2​ O (1.2 equiv). The solution will transition from colorless to pale yellow.

  • Validation & Workup: Stir for 1 hour at -78 °C, then warm to 0 °C. Monitor by TLC (UV active, KMnO 4​ stain). Once the starting material is consumed, quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over Na 2​ SO 4​ , and concentrate. The crude triflate is generally pure enough for immediate cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling of C4-Triflates

Causality: Using a biphasic solvent system (Dioxane/H 2​ O) with a mild inorganic base (K 2​ CO 3​ ) ensures the boronic acid is activated to the reactive boronate species without promoting hydrolysis of the triflate. Pd(dppf)Cl 2​ is selected because its large bite angle accelerates reductive elimination, minimizing side reactions[2].

  • Setup: To an oven-dried Schlenk flask, add the pyrazol-4-yl triflate (1.0 equiv), arylboronic acid (1.5 equiv), K 2​ CO 3​ (3.0 equiv), and Pd(dppf)Cl 2​ (5 mol%).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Reaction: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1, 0.1 M). Heat to 80 °C for 4–6 hours.

  • Validation: Monitor via LC-MS. The disappearance of the triflate mass and appearance of the cross-coupled product mass confirms completion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Pyrazol-4-yl-OTf PdII Pd(II) Ar-Pd-OTf OA->PdII TM Trans- metalation PdII->TM Ar'-B(OH)2 Base PdII_TM Pd(II) Ar-Pd-Ar' TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Coupled Product

General palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for pyrazol-4-yl triflates.

Comparative Experimental Data

The following table summarizes representative optimized yields for both substrates across standard cross-coupling methodologies, highlighting the critical impact of the deprotection step on the overall synthetic yield.

Coupling TypeSubstrateCoupling PartnerCatalyst / Base SystemCoupling Yield (%)Deprotection Yield (%)
O-Arylation 1-SEM-4-ol4-BromotoluenePd 2​ (dba) 3​ / tBuBrettPhos / Cs 2​ CO 3​ 82%91% (TBAF, THF)
O-Arylation 1-Benzyl-4-ol4-BromotoluenePd 2​ (dba) 3​ / tBuBrettPhos / Cs 2​ CO 3​ 85%88% (Pd/C, H 2​ )
Suzuki (via OTf) 1-SEM-4-OTfPhenylboronic acidPd(dppf)Cl 2​ / K 2​ CO 3​ 89%93% (TFA, DCM)
Suzuki (via OTf) 1-Benzyl-4-OTfPhenylboronic acidPd(dppf)Cl 2​ / K 2​ CO 3​ 92%85% (Pd/C, H 2​ )

Note: While the benzyl-protected substrate exhibits marginally higher yields during the cross-coupling step due to favorable electronics, the SEM-protected substrate often delivers a higher overall yield in complex syntheses due to its highly efficient, non-reductive deprotection profile.

References

  • Sigma-Aldrich. "1-Benzyl-1H-pyrazol-4-ol | 226989-35-1". Sigma-Aldrich Catalog.
  • BenchChem. "Technical Support Center: Preventing Dehalogenation of 1-benzyl-4-bromo-1H-pyrazole in Coupling Reactions". BenchChem Technical Documents.
  • ACS Publications. "Novel 1,3-Disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) Xanthines: High Affinity and Selective A 2B Adenosine Receptor Antagonists". Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol

As drug development increasingly relies on complex heterocyclic scaffolds, protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) have become ubiquitous for stabilizing pyrazole intermediates during multi-step synth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heterocyclic scaffolds, protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) have become ubiquitous for stabilizing pyrazole intermediates during multi-step syntheses. However, the disposal of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol presents unique logistical and safety challenges that cannot be managed through generic organic waste protocols.

As a Senior Application Scientist, I have designed this authoritative guide to provide drug development professionals with a self-validating, step-by-step operational plan for the safe handling and disposal of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure absolute compliance with environmental regulations while safeguarding personnel.

Mechanistic Insight: The Causality Behind Disposal Choices

To build a robust disposal strategy, we must first analyze the molecular architecture of the compound. The intersection of a nitrogen-rich heterocycle and an organosilicon protecting group dictates strict handling parameters:

  • Organosilicon Oxidation (The SEM Group): The SEM group contains a trimethylsilyl moiety. When subjected to standard thermal destruction, organosilicon compounds oxidize to form amorphous silica ( SiO2​ ) particulate ash[1]. If routed to a standard liquid-injection incinerator, this silica rapidly fouls burner nozzles and refractory linings. Therefore, this waste must be explicitly categorized so your waste vendor can route it to a rotary kiln incinerator equipped with advanced particulate capture (baghouse filters).

  • Nitrogenous Effluents (The Pyrazole Core): Pyrazoles are nitrogen-rich aromatic heterocycles. The combustion of these compounds inevitably generates toxic nitrogen oxides ( NOx​ ). Disposal facilities must utilize post-combustion alkaline scrubbers to neutralize these acidic gases before atmospheric release.

  • Premature Cleavage Risks: SEM ethers are highly susceptible to cleavage by Lewis acids (e.g., MgBr2​ , ZnBr2​ ), strong Brønsted acids, or fluoride sources. Accidental mixing of SEM-protected pyrazole waste with acidic waste streams can prematurely liberate formaldehyde equivalents and volatile silanes, creating a severe inhalation hazard and pressurizing sealed waste containers.

Chemical Profile & Waste Categorization

Summarizing the quantitative and categorical data ensures accurate labeling and vendor communication.

ParameterSpecification / Classification
Chemical Name 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol
CAS Number 220299-50-3[2]
Molecular Formula C9​H18​N2​O2​Si [2]
Molecular Weight 214.34 g/mol [2]
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity (Long-lasting effects)
Waste Category Hazardous: Organosilicon / Nitrogenous Organic Waste
Incompatible Streams Strong acids, Lewis acids, Fluoride sources, Strong oxidizers
Required Destruction High-temperature incineration (>1000°C) with NOx​ scrubbers

Operational Protocols: Self-Validating Methodologies

Every protocol below is designed as a self-validating system. By incorporating verification steps (such as pH testing), the system inherently prevents catastrophic failures before they occur.

A. Routine Laboratory Disposal Procedure

Follow this step-by-step workflow for the daily disposal of reaction residues, mother liquors, and contaminated consumables.

  • Waste Characterization & Segregation:

    • Solid Waste: Collect powders, TLC plates, and contaminated filter paper in a dedicated, puncture-resistant polyethylene bag.

    • Liquid Waste: Isolate solvent mixtures containing the compound. Do not mix with general halogenated or non-halogenated streams.

  • The pH Verification Step (Self-Validation): Before transferring liquid waste into the designated carboy, test the pH of the solution. Ensure the pH is > 7.0. Causality: Maintaining a neutral-to-basic environment prevents the premature acid-catalyzed cleavage of the SEM group.

  • Containerization: Transfer liquids into a high-density polyethylene (HDPE) carboy. Glass is acceptable but poses a shatter risk; avoid using glass if fluoride ions were used in the reaction cascade.

  • Labeling & Secondary Containment: Label the container explicitly as "Hazardous Waste: Organosilicon/Nitrogenous Organic (Contains Pyrazole Derivatives)". Place the primary container inside a secondary containment bin capable of holding 110% of the primary volume.

  • Vendor Hand-off: Provide the waste management vendor with the exact CAS number (220299-50-3)[2] and flag the presence of silicon to ensure it is not routed to a standard solvent incinerator[1].

B. Emergency Spill Response & Containment

In the event of a localized spill (solid or solution), execute the following containment protocol:

  • Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity to clear potential volatile silanes.

  • PPE Donning: Equip nitrile gloves (double-gloved), a fitted particulate respirator (N95 or higher if solid dust is present), and chemical splash goggles.

  • Containment (No Acids): Surround the spill with an inert, non-acidic absorbent material (e.g., diatomaceous earth or vermiculite). Critical: Never use acidic neutralizing agents on this compound.

  • Collection: Use non-sparking tools to sweep the absorbed material. Transfer into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent and water to remove residual organics, collecting the wash water as hazardous liquid waste.

Visualizing the Workflows

To ensure operational clarity, the following diagrams map the logistical segregation of the waste and the mechanistic pathway of its thermal destruction.

WasteWorkflow Start 1-((2-(Trimethylsilyl)ethoxy)methyl) -1H-pyrazol-4-ol Waste Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid PackSolid Seal in double polyethylene bags Solid->PackSolid CheckpH Verify pH > 7.0 (Prevent SEM Cleavage) Liquid->CheckpH Label Label: Hazardous Waste (Organosilicon/Nitrogenous) PackSolid->Label PackLiquid Transfer to compatible HDPE carboy CheckpH->PackLiquid PackLiquid->Label Incineration High-Temp Incineration (Scrubber equipped for NOx/SiO2) Label->Incineration

Workflow for the segregation and disposal of SEM-protected pyrazole waste.

ThermalDegradation Compound SEM-Protected Pyrazole (C9H18N2O2Si) Combustion High-Temperature Combustion (>1000°C) Compound->Combustion Gases Gaseous Effluents (CO2, H2O, NOx) Combustion->Gases Particulates Solid Particulates (SiO2 Ash) Combustion->Particulates Scrubber Alkaline Scrubber (Neutralizes NOx) Gases->Scrubber Filter HEPA/Baghouse Filter (Captures SiO2) Particulates->Filter Safe Safe Environmental Release Scrubber->Safe Filter->Safe

Thermal degradation pathway of organosilicon pyrazoles during incineration.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-ol
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